(S,R,S)-AHPC-Me dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDUDNKHHNDRD-ARZBPYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-Me Dihydrochloride: A Technical Guide for VHL-Mediated Protein Degradation
(S,R,S)-AHPC-Me dihydrochloride is a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, serving as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This synthetic molecule acts as a "hook" to recruit the VHL E3 ligase machinery, enabling the targeted degradation of specific proteins of interest within the cell. This technical guide provides an in-depth overview of its mechanism of action, quantitative binding data, detailed experimental protocols, and visual representations of its role in cellular pathways and experimental workflows, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the VHL-recruiting moiety within a PROTAC. A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein (protein of interest, POI), a linker, and an E3 ligase ligand, in this case, (S,R,S)-AHPC-Me.[1]
The fundamental process, known as targeted protein degradation, involves the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the POI and the VHL E3 ligase, forming a ternary complex (POI-PROTAC-VHL).
-
Ubiquitination: This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the surface of the POI.[2]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.[1]
-
Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
This "hijacking" of the cell's natural protein disposal system allows for the selective removal of disease-causing proteins, offering a powerful alternative to traditional small-molecule inhibitors.[1]
Quantitative Data: Binding Affinity and Degradation Potency
(S,R,S)-AHPC-Me is a derivative of the well-characterized VHL ligand, VH032. The binding affinity of these ligands to the VHL protein is a critical parameter for the efficacy of the resulting PROTAC. While direct binding data for this compound is not always explicitly reported in literature, the data for its parent compound, VH032, serves as a strong reference point.
| Ligand | Parameter | Value | Assay Method |
| VH032 | Kd | 185 nM | Isothermal Titration Calorimetry (ITC) |
| ARV-771 | DC50 (BET proteins) | <1 nM | Western Blot in CRPC cells |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. DC50 is the concentration of a PROTAC required to degrade 50% of the target protein.
The potent degradation of BET proteins by ARV-771 (DC50 <1 nM) underscores the high efficiency of (S,R,S)-AHPC-Me in recruiting the VHL E3 ligase.[3][4]
Experimental Protocols
VHL Binding Affinity Assessment: Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a widely used technique to measure the binding affinity between a small molecule ligand and a protein. The assay is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate slows down, leading to an increase in fluorescence polarization.
Materials:
-
Recombinant VHL protein complex (VHL/Elongin B/Elongin C)
-
Fluorescently labeled VHL ligand (e.g., a derivative of VH032 with a fluorophore)
-
This compound (or other competitor ligands)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled VHL ligand in DMSO.
-
Prepare a serial dilution of the competitor ligand, this compound, in DMSO.
-
Dilute the recombinant VHL protein complex and the fluorescent ligand to their optimal working concentrations in the assay buffer. These concentrations should be determined empirically through initial optimization experiments.
-
-
Assay Setup:
-
In a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted competitor ligand. Include a "no competitor" control (DMSO only) and a "no protein" control.
-
Add the diluted VHL protein complex to all wells except the "no protein" control.
-
Add the diluted fluorescent ligand to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor ligand that displaces 50% of the fluorescent ligand from the VHL protein. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
PROTAC-Mediated Protein Degradation Assessment: Western Blot
Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate, making it ideal for assessing the degradation of a target protein by a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized with this compound (e.g., ARV-771)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. The level of the target protein is normalized to the loading control.
-
Plot the percentage of protein remaining versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the role of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
References
The Discovery and Synthesis of (S,R,S)-AHPC-Me: A Comprehensive Technical Guide for Drug Development Professionals
(S,R,S)-AHPC-Me has emerged as a pivotal molecule in the field of targeted protein degradation. As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it serves as a crucial component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to (S,R,S)-AHPC-Me, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of small-molecule ligands for E3 ubiquitin ligases was a critical step in unlocking the potential of PROTAC technology. The von Hippel-Lindau (VHL) protein, a substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex, became a prime target due to its well-defined interaction with the hypoxia-inducible factor-1α (HIF-1α).[1] Under normal oxygen conditions, HIF-1α is hydroxylated at specific proline residues, leading to its recognition by VHL, subsequent ubiquitination, and proteasomal degradation.[1]
The groundbreaking work from the laboratories of Crews and Ciulli led to the structure-based design of the first non-peptidic small-molecule VHL ligands.[1][2] This effort was foundational for the development of potent and cell-permeable PROTACs. (S,R,S)-AHPC-Me, also known as VHL ligand 2, was developed as a derivative of this class of molecules. Its specific stereochemistry—(S) at the α-carbon of the amino acid, (R) at the 4-position of the hydroxyproline ring, and (S) at the benzylic position—is critical for optimal binding to the VHL protein.[3] This precise three-dimensional arrangement mimics the binding of the hydroxylated HIF-1α peptide to VHL, ensuring high affinity and specificity.
(S,R,S)-AHPC-Me is a key component in the synthesis of the well-known BET degrader, ARV-771.[4][5] ARV-771 has demonstrated potent degradation of BET family proteins in castration-resistant prostate cancer (CRPC) cells, with a DC50 (half-maximal degradation concentration) of less than 1 nM.[4][5]
Synthesis of (S,R,S)-AHPC-Me
The synthesis of (S,R,S)-AHPC-Me is a multi-step process that requires careful control of stereochemistry. The following is a representative synthetic route based on published methods for similar VHL ligands.
Synthetic Workflow
Caption: Synthetic workflow for (S,R,S)-AHPC-Me.
Experimental Protocol: Synthesis of (S,R,S)-AHPC-Me
Step 1: Coupling of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid and (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine
To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF) are added HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes. Then, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine (1.0 eq) is added, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Step 2: Boc Deprotection
The product from Step 1 is dissolved in a solution of 4 M HCl in 1,4-dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the coupled product.
Step 3: Coupling with (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
To a solution of the product from Step 2 in DMF are added (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq). The reaction is stirred at room temperature for 12 hours. The workup and purification are similar to Step 1.
Step 4: Final Boc Deprotection
The product from Step 3 is treated with 4 M HCl in 1,4-dioxane as described in Step 2 to yield the hydrochloride salt of (S,R,S)-AHPC-Me. The final product is typically purified by reverse-phase HPLC to achieve high purity.
Quantitative Data
The binding affinity of VHL ligands is a critical parameter for the efficacy of the resulting PROTACs. The following table summarizes the binding affinities of (S,R,S)-AHPC-Me and related VHL ligands.
| Compound | Binding Assay | Affinity (Kd or IC50) | Reference |
| (S,R,S)-AHPC-Me | Isothermal Titration Calorimetry (ITC) | Kd = 188 nM | [3] |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 1.3 µM | [6] |
| VH298 | Isothermal Titration Calorimetry (ITC) | Kd = 190 nM | [6] |
| VHL Ligand 14 | Fluorescence Polarization | IC50 = 196 nM | [6] |
Key Experimental Protocols
VHL Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled HIF-1α peptide from the VHL protein complex.[7][8]
Materials:
-
VHL protein complex (VHL, Elongin B, Elongin C)
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-labeled)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound ((S,R,S)-AHPC-Me) in assay buffer.
-
Add the VHL protein complex and the fluorescently labeled HIF-1α peptide to each well of the 384-well plate.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
BET Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of BET proteins (BRD2, BRD3, and BRD4) in cells treated with a PROTAC derived from (S,R,S)-AHPC-Me, such as ARV-771.[9][10]
Materials:
-
Cancer cell line (e.g., 22Rv1)
-
PROTAC (e.g., ARV-771)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 18 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control.
Signaling Pathway and Mechanism of Action
(S,R,S)-AHPC-Me functions as the VHL-recruiting moiety within a PROTAC. The PROTAC molecule forms a ternary complex with the VHL E3 ligase and the target protein (e.g., a BET protein). This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. revvity.com [revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
(S,R,S)-AHPC-Me Dihydrochloride: A Technical Guide for VHL-Mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of (S,R,S)-AHPC-Me dihydrochloride, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a focus on the well-characterized BET degrader, ARV-771. Included are detailed experimental protocols and visual diagrams to facilitate its application in research and drug development.
Core Chemical Properties
This compound serves as a fundamental building block in the development of VHL-recruiting PROTACs.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide dihydrochloride | [1] |
| Synonyms | VHL ligand 2 dihydrochloride, E3 ligase Ligand 1 dihydrochloride | [1] |
| Molecular Formula | C₂₃H₃₄Cl₂N₄O₃S | [1] |
| Molecular Weight | 517.51 g/mol | [1] |
| CAS Number | Not explicitly available for the dihydrochloride salt, 1948273-03-7 for the hydrochloride salt | [2][3] |
| Appearance | Solid powder | [1] |
| Purity | Typically ≥98% | [1] |
Table 1: Physicochemical Properties of this compound
| Solubility | Concentration | Notes | Reference |
| DMSO | ≥ 50 mg/mL (96.62 mM) | May require sonication and warming to 60°C | [1] |
| Water | Not specified | ||
| PBS | 100 mg/mL (193.23 mM) | Requires sonication | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (9.66 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (9.66 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (9.66 mM) | Clear solution | [1] |
Table 2: Solubility of this compound
| Storage Condition | Duration | Reference |
| Dry, dark at -20°C | ≥ 1 year | [1] |
| Stock solution at 0-4°C | 1 month | [1] |
Table 3: Storage and Stability of this compound
Mechanism of Action: VHL-Mediated Protein Degradation
(S,R,S)-AHPC-Me is a ligand for the VHL E3 ubiquitin ligase, a key component of the cellular protein degradation machinery.[4] When incorporated into a PROTAC, such as ARV-771, it facilitates the recruitment of the VHL E3 ligase complex to a specific protein of interest (POI), in this case, the Bromodomain and Extra-Terminal (BET) proteins.[4][5] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[4]
Figure 1: VHL-E3 Ligase Protein Degradation Pathway
Application in PROTAC Synthesis: ARV-771
A primary application of this compound is in the synthesis of ARV-771, a potent and selective degrader of BET proteins.[1][6] ARV-771 has demonstrated significant anti-cancer activity in preclinical models of castration-resistant prostate cancer by degrading BRD2, BRD3, and BRD4.
Representative Synthesis Protocol for ARV-771
The following is a representative protocol for the synthesis of ARV-771, based on the coupling of a VHL ligand (derived from (S,R,S)-AHPC-Me) and a BET inhibitor ligand. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions.
Materials:
-
This compound
-
A suitable BET inhibitor with a linker attachment point (e.g., a derivative of JQ1 with a carboxylic acid linker)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for purification (e.g., silica gel for chromatography)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
-
VHL Ligand Amine Deprotection (if necessary): If the amine group on (S,R,S)-AHPC-Me is protected, it must be deprotected using standard procedures. The dihydrochloride salt form implies the amine is available for reaction.
-
Activation of BET Ligand Carboxylic Acid: In an inert atmosphere, dissolve the BET inhibitor ligand with the carboxylic acid linker in anhydrous DMF. Add the coupling agents (e.g., 1.2 equivalents of HATU and HOBt) and a base (e.g., 3 equivalents of DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Dissolve this compound in anhydrous DMF and add it to the activated BET ligand solution. Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol).
-
Characterization: Characterize the final product, ARV-771, by LC-MS and NMR to confirm its identity and purity.
Figure 2: ARV-771 Synthesis Workflow
Experimental Protocols for Functional Characterization
The following are detailed protocols for key experiments to characterize the function of PROTACs synthesized using this compound, such as ARV-771.
Western Blotting for BET Protein Degradation
This protocol is used to quantify the degradation of BET proteins (BRD2, BRD3, and BRD4) in cells treated with a BET PROTAC.[7]
Materials:
-
Cancer cell line expressing BET proteins (e.g., VCaP, 22Rv1)
-
BET PROTAC (e.g., ARV-771) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of the BET PROTAC for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Figure 3: Western Blotting Workflow
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex between the BET protein, the PROTAC, and the VHL E3 ligase.[8]
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC molecule
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibodies against the target protein (e.g., BRD4) and VHL
-
Protein A/G magnetic beads or agarose
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or VHL) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured complexes.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against both the target protein and VHL to detect the co-immunoprecipitated proteins.
Figure 4: Co-Immunoprecipitation Workflow
Safety and Handling
This compound should be handled in a laboratory setting by trained professionals.[3] It is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
This technical guide provides a comprehensive resource for researchers working with this compound. By understanding its chemical properties and utilizing the detailed experimental protocols, scientists can effectively leverage this VHL ligand for the development of novel PROTAC-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Core of PROTAC-Mediated Targeted Protein Degradation: A Technical Guide to (S,R,S)-AHPC-Me and its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure, function, and application of (S,R,S)-AHPC-Me, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), understanding its structural analogues and their corresponding biological activities is critical for the rational design of novel therapeutics. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction to (S,R,S)-AHPC-Me and VHL Ligands in PROTAC Technology
(S,R,S)-AHPC-Me is a potent and well-characterized ligand that binds to the von Hippel-Lindau (VHL) protein, a key component of the VHL E3 ubiquitin ligase complex.[1][2][3] In the context of PROTACs, (S,R,S)-AHPC-Me serves as the E3 ligase recruiting element. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5] The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase ligand, and a connecting linker, allows for the targeted degradation of a wide range of proteins, including those previously considered "undruggable".
The affinity of the VHL ligand is a critical determinant of the efficacy of the resulting PROTAC.[6] Consequently, significant research has been dedicated to developing structural analogues of early VHL ligands to optimize binding affinity, selectivity, and pharmacokinetic properties.[6][7] This guide will delve into the structure-activity relationships (SAR) of these analogues and provide the necessary technical details for their evaluation.
Quantitative Data on VHL Ligand Analogues and their PROTACs
The following table summarizes the binding affinities of various VHL ligands, including structural analogues of (S,R,S)-AHPC-Me, and the degradation potency of PROTACs incorporating these ligands. This data is essential for comparing the efficacy of different VHL recruiters.
| VHL Ligand/PROTAC | Structure/Modification | Binding Affinity to VHL (Kd or IC50, nM) | Target Protein | Cell Line | Degradation Potency (DC50, nM) | Maximum Degradation (Dmax, %) | Reference(s) |
| VHL Ligands | |||||||
| VH032 | Parent compound | 185 (Kd) | - | - | - | - | [6] |
| VH101 | Optimized analogue | 44 (Kd) | - | - | - | - | [6] |
| Ligand 14a | (3S,4S)-F-Hyp substitution | ~370 (Kd) | - | - | - | - | [8] |
| Ligand 14b | (3R,4S)-F-Hyp substitution | Weak binding | - | - | - | - | [8] |
| GNE7599 | 1,2,3-triazole substitution | Picomolar range | - | - | - | - | [7] |
| PROTACs | |||||||
| ARV-771 | Contains (S,R,S)-AHPC-Me | - | BET proteins | CRPC cells | <1 | >95 | [9] |
| PROTAC 139 | Contains heterocyclic VHL ligand | - | BRD4 | PC3 | 3.3 | 97 | [6] |
| PROTAC 139 | Contains heterocyclic VHL ligand | - | BRD4 | EOL-1 | 0.87 | 96 | [6] |
| PROTAC 9 | Amide bond to L-tert-leucine | - | HDAC1 | HCT116 | 550 | - | [5] |
| PROTAC 9 | Amide bond to L-tert-leucine | - | HDAC3 | HCT116 | 530 | - | [5] |
| PROTAC 22 | Modified linker | - | HDAC3 | HCT116 | 440 | 77 | [5] |
Experimental Protocols
Synthesis of a Representative VHL Ligand Analogue (VH032)
This protocol describes a key step in the synthesis of VH032, a widely used structural analogue of (S,R,S)-AHPC-Me. The synthesis involves the coupling of a protected hydroxyproline core with other building blocks.[10][11][12]
Scheme: Synthesis of a Key Intermediate for VH032 [11]
-
Step 1: C-H Arylation of 4-methylthiazole.
-
To a solution of Boc-protected benzylic amine (1 equivalent) in anhydrous DMA, add 4-methylthiazole (2 equivalents), Pd(OAc)2 (1 mol%), and KOAc (2 equivalents).
-
Heat the reaction mixture at 95 °C for the specified time.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by flash chromatography to yield the desired arylated product.
-
-
Step 2: Amide Coupling to Protected Hydroxyproline.
-
Dissolve the arylated intermediate (1 equivalent) and Boc-L-hydroxyproline (1.2 equivalents) in DMF.
-
Add HATU (1.3 equivalents) and DIPEA (3.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Perform an aqueous workup and purify the product by flash chromatography.
-
-
Step 3: Deprotection and Final Amide Coupling.
-
Treat the product from Step 2 with a 1:1 mixture of CH2Cl2 and TFA at 0 °C for 1 hour to remove the Boc protecting group.
-
Neutralize the reaction with NaOH solution.
-
Couple the deprotected amine with Boc-L-tert-leucine using HATU and DIPEA as described in Step 2.
-
Perform a final deprotection step to yield the VHL ligand.
-
Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the procedure to quantify the degradation of a target protein in cells treated with a PROTAC.[1][3][13][14]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum percentage of degradation).
-
Fluorescence Polarization Assay for Binding Affinity
This protocol describes how to measure the binding affinity of a VHL ligand using a fluorescence polarization (FP) assay.[15][16][17][18][19]
-
Preparation of Reagents:
-
Prepare a fluorescently labeled version of a known VHL ligand (the "tracer").
-
Prepare a series of dilutions of the unlabeled test ligand (the "competitor").
-
Prepare a solution of the VHL protein complex (VBC: VHL, Elongin B, and Elongin C).
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the VHL protein and the fluorescent tracer to each well.
-
Add varying concentrations of the competitor ligand to the wells. Include control wells with no competitor (maximum polarization) and no VHL protein (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization as a function of the competitor concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 of the competitor.
-
The Ki (and subsequently Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of PROTAC action and the workflows for key experimental procedures.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot experimental workflow.
Caption: Fluorescence Polarization assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. ptglab.com [ptglab.com]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of VHL Ligands in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to target and eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The strategic selection and optimization of VHL ligands are paramount to the efficacy, selectivity, and overall success of these heterobifunctional degraders. This technical guide provides an in-depth exploration of the role of VHL ligands in PROTAC development, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The VHL E3 Ligase Complex: A Key Player in Protein Homeostasis
The VHL protein is the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^)[1]. This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions[1][2][3][4][5]. This natural degradation pathway is initiated by the prolyl hydroxylation of HIF-1α, creating a binding site for VHL[2][6]. PROTAC technology hijacks this cellular machinery by utilizing a synthetic ligand to recruit the VHL complex to a new protein of interest (POI), thereby inducing its degradation[7][8][9]. The widespread expression of VHL across various tissues makes it an attractive E3 ligase for targeted protein degradation[10][11].
Mechanism of Action of VHL-based PROTACs
VHL-recruiting PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the VHL E3 ligase, a ligand that binds to the target protein (POI), and a linker that connects these two moieties[7][8][12][13]. The primary function of a VHL-based PROTAC is to induce the formation of a ternary complex between the VHL E3 ligase and the POI[14][15][16][17][18]. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome[7][9][19].
Quantitative Data on VHL Ligands and PROTACs
The development of potent and selective VHL-based PROTACs is critically dependent on the binding affinities of the VHL ligand, the formation of a stable ternary complex, and the subsequent degradation efficiency.
VHL Ligand Binding Affinities
A variety of small molecule VHL ligands have been developed, with binding affinities typically measured by techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP)[20][21][22].
| VHL Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| VH032 | 185 nM (Kd) | FP | [20] |
| VH101 | 44 nM (Kd) | FP | [20][21] |
| VH298 | Nanomolar binding affinity | - | [23] |
| Ligand 1 | 4.1 µM (IC50) | ITC | [20] |
| Ligand 2 | 1.8 µM (IC50) | ITC | [20] |
| Ligand 3 | 1.8 µM (IC50) | ITC | [20] |
| Compound 5 | Single-digit µM (IC50) | - | [21] |
PROTAC Ternary Complex Formation and Cooperativity
The stability of the ternary complex is a key determinant of PROTAC efficacy. Cooperativity (α) is a measure of the influence of the binary interactions on the formation of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its binding to the other.
| PROTAC | Target | Ternary Complex Kd | Cooperativity (α) | Assay Method | Reference |
| MZ1 | BRD4BD2 | ~2 nM | 26 | SPR | [15][22] |
| MZ1 | BRD4BD2 | 4 nM | 15 | ITC | [22] |
| ARV-771 | BRD4 | - | Positive | - | [15] |
PROTAC-induced Protein Degradation
The cellular activity of PROTACs is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BRD2/3/4 | CRPC | < 1 nM, < 5 nM | Not Reported | [1] |
| MZ1 | BRD4 | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1] |
| Compound 27 | BRD4 | MDA-MB-231 | 97.1 nM | 88% | [14] |
| Compound 34 | BRD4 | MDA-MB-231 | 60.0 nM | 94% | [14] |
| Compound 37 | BRD4 | MDA-MB-231 | 62.0 nM | 86% | [14] |
Experimental Protocols
A systematic workflow is essential for the development and validation of VHL-based PROTACs. This typically involves ligand design and synthesis, biophysical characterization of binding, and cellular assays to measure protein degradation.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful, label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time[12][15][22][24][25].
Objective: To determine the binding kinetics and affinity of the PROTAC to VHL (binary) and the formation of the VHL-PROTAC-POI ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified, biotinylated VHL E3 ligase complex
-
Purified POI
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: Immobilize the biotinylated VHL complex onto a streptavidin-coated sensor chip to a target response unit (RU) level.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized VHL surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VHL surface.
-
The increased binding response compared to the PROTAC alone indicates ternary complex formation.
-
Analyze the data to determine the kinetics and affinity of the ternary complex.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the Kd of the binary VHL-PROTAC interaction by the Kd of the ternary complex formation in the presence of the POI.
NanoBRET™ Assay for Cellular Target Engagement and Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor protein-protein interactions[18][22][26][27][28][29].
Objective: To confirm target engagement and ternary complex formation within a cellular environment.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-POI (donor) and HaloTag®-VHL (acceptor)
-
Transfection reagent
-
White, solid-bottom 96- or 384-well plates
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
PROTAC of interest
-
Luminometer with 460 nm and >610 nm filters
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding NanoLuc®-POI and HaloTag®-VHL.
-
Cell Seeding: Seed the transfected cells into assay plates and incubate for 24-48 hours.
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells and incubate for a specified period (e.g., 2-4 hours).
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.
-
Signal Measurement: Measure the donor emission at 460 nm and the acceptor emission at >610 nm.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment[7][10][11][19][30].
Objective: To determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC or vehicle control for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, separate by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific binding.
-
Incubate with the primary antibody for the POI, followed by washes.
-
Incubate with the HRP-conjugated secondary antibody, followed by washes.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Conclusion
The recruitment of the VHL E3 ligase has been a cornerstone of PROTAC technology, leading to the development of numerous potent and selective protein degraders. A deep understanding of the structure-activity relationships of VHL ligands, the biophysics of ternary complex formation, and the cellular mechanisms of degradation is essential for the rational design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation. As the chemical space of VHL ligands continues to expand and our understanding of the intricacies of PROTAC-mediated degradation deepens, the potential to drug the "undruggable" proteome moves ever closer to reality.
References
- 1. benchchem.com [benchchem.com]
- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors Induce VHL and Ubiquitin-Independent Proteasomal Degradation of Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [diposit.ub.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 23. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 24. aragen.com [aragen.com]
- 25. cytivalifesciences.com [cytivalifesciences.com]
- 26. benchchem.com [benchchem.com]
- 27. selvita.com [selvita.com]
- 28. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 29. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.kr]
- 30. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical and Biophysical Properties of (S,R,S)-AHPC-Me
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-Me is a synthetic ligand of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a critical role in the development of proteolysis-targeting chimeras (PROTACs). As a derivative of the well-characterized VHL ligand (S,R,S)-AHPC (VH032-NH2), (S,R,S)-AHPC-Me is integral to the structure of potent protein degraders, most notably ARV-771, a BET bromodomain degrader. This technical guide provides a comprehensive overview of the known biochemical and biophysical properties of (S,R,S)-AHPC-Me, including its mechanism of action, and details the experimental protocols used to characterize its function. While direct quantitative binding data for (S,R,S)-AHPC-Me is not extensively available in public literature, its efficacy is strongly inferred from the high potency of PROTACs that utilize it as the VHL-binding moiety.
Introduction
Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design. (S,R,S)-AHPC-Me serves as a high-affinity ligand for VHL, a crucial component for the assembly of effective PROTACs.[1][2][3][4][5][6][7] Its incorporation into molecules like ARV-771 has demonstrated the potential of this approach in oncology, particularly in castration-resistant prostate cancer.[1][3][4][5][8]
Mechanism of Action
(S,R,S)-AHPC-Me functions as the VHL-recruiting moiety within a PROTAC. The PROTAC molecule, upon entering a cell, simultaneously binds to the target protein (e.g., a BET bromodomain protein in the case of ARV-771) and the VHL E3 ligase via the (S,R,S)-AHPC-Me component. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. (S,R,S)-AHPC-Me 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (S,R,S)-AHPC-Me (hydrochloride) - MedChem Express [bioscience.co.uk]
The Crucial Role of Stereochemistry in AHPC-Based VHL Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful strategy to selectively eliminate disease-causing proteins. A key component of many successful PROTACs is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Among the most widely utilized VHL ligands are those based on the (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) core. The stereochemistry of the AHPC scaffold, particularly the hydroxyproline (Hyp) moiety, is a critical determinant of its binding affinity to VHL and, consequently, the efficacy of the resulting PROTAC. This technical guide provides a comprehensive overview of the stereochemical considerations in the design and evaluation of AHPC-based VHL ligands.
The Significance of Stereochemistry in VHL Recognition
The interaction between a VHL ligand and the VHL protein is highly specific, governed by a network of hydrogen bonds and hydrophobic interactions within the ligand-binding pocket. The natural substrate for VHL, Hypoxia-Inducible Factor 1α (HIF-1α), contains a hydroxylated proline residue at position 564, specifically (2S,4R)-hydroxyproline. AHPC-based ligands are designed to mimic this crucial interaction.[1]
The (2S,4R) stereoisomer of the hydroxyproline ring in AHPC, also referred to as the trans-isomer, is essential for high-affinity binding to VHL. This specific configuration correctly orients the hydroxyl group to engage in a critical hydrogen bond network with serine 111 and histidine 115 in the VHL binding pocket.[2] In contrast, the (2S,4S) diastereomer, or cis-isomer, positions the hydroxyl group in an orientation that is unable to form these key interactions, leading to a significant loss of binding affinity. This stereospecificity is a cornerstone of rational VHL-recruiting PROTAC design.
Quantitative Analysis of Stereoisomer Binding and Degradation
The profound impact of stereochemistry on VHL binding and subsequent PROTAC-mediated degradation is evident in quantitative biochemical and cellular assays. While direct comparative data for all AHPC stereoisomers is distributed across various studies, the principle is clearly demonstrated with analogs and is a recurring theme in the literature. For instance, studies on fluorinated hydroxyproline (F-Hyp) analogs, which serve as close mimics of the native Hyp core, reveal a stark difference in VHL binding affinity between stereoisomers.
| Ligand Moiety | Stereochemistry | VHL Binding Affinity (Kd) | Reference |
| VH032 (AHPC-based) | (2S,4R)-Hyp | 185 ± 7 nM | [3] |
| F-Hyp Analog 14a | (3R,4S)-F-Hyp | Within 2-fold of VH032 | [3] |
| F-Hyp Analog 14b | (3S,4S)-F-Hyp | ~20-fold weaker than VH032 | [3][4] |
As the table illustrates, a change in the stereochemistry of a single hydroxyl group can lead to a dramatic reduction in binding affinity. This loss of affinity for the E3 ligase directly translates to reduced efficiency in forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, diminished target protein degradation. While a PROTAC with a weaker VHL ligand can sometimes still induce degradation, it often requires significantly higher concentrations and may not achieve the same maximal level of degradation (Dmax).[4]
| PROTAC Parameter | Definition | Implication of Correct Stereochemistry | Implication of Incorrect Stereochemistry |
| DC50 | Concentration for 50% target degradation | Potent (low nM) degradation | Significantly higher concentrations required |
| Dmax | Maximum percentage of target degradation | High (often >90%) degradation | Lower maximal degradation |
Experimental Protocols
Accurate assessment of the stereochemical impact on VHL ligand performance requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the characterization of AHPC-based VHL ligands and their corresponding PROTACs.
Stereoselective Synthesis of AHPC-based VHL Ligands
The synthesis of stereochemically pure AHPC ligands is paramount. A common strategy involves the use of chiral starting materials, such as commercially available (2S,4R)-4-hydroxyproline.
Example Synthetic Step: Amide Coupling to form the Pyrrolidine Core [5]
-
Materials: (2S,4R)-N-Boc-4-hydroxyproline, a chiral amine containing the thiazole moiety, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), and DMF (Dimethylformamide).
-
Procedure:
-
Dissolve (2S,4R)-N-Boc-4-hydroxyproline and the chiral amine in DMF.
-
Add DIPEA to the mixture to act as a base.
-
Slowly add a solution of HATU in DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by flash column chromatography.
-
-
Subsequent Steps: The resulting intermediate undergoes deprotection of the Boc group, followed by coupling with the appropriate amino acid derivative (e.g., tert-leucine) to complete the AHPC core.
VHL Binding Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay [6]
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.
-
Materials:
-
Recombinant VHL protein (often as a complex with Elongin B and Elongin C, VCB).
-
HTRF donor-labeled anti-tag antibody (e.g., anti-GST, anti-His).
-
HTRF acceptor-labeled VHL ligand (tracer).
-
Test compounds (different AHPC stereoisomers).
-
Assay buffer and low-volume 384-well plates.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the VCB complex, the donor-labeled antibody, and the acceptor-labeled tracer.
-
Add the test compounds to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the HTRF ratio and plot it against the compound concentration to determine the IC50.
-
2. Isothermal Titration Calorimetry (ITC) [7][8]
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Materials:
-
Highly purified and concentrated VCB complex.
-
Highly purified and concentrated AHPC ligand stereoisomer.
-
Dialysis buffer.
-
Isothermal titration calorimeter.
-
-
Protocol:
-
Thoroughly dialyze both the VCB complex and the ligand into the same buffer to minimize heats of dilution.
-
Degas both solutions before the experiment.
-
Load the VCB complex into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Ternary Complex Formation Assay
Bioluminescence Resonance Energy Transfer (BRET) Assay [9][10]
BRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in living cells.
-
Materials:
-
Cells expressing the target protein fused to a luciferase (e.g., NanoLuc).
-
Cells co-transfected with a plasmid encoding the VHL protein fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand).
-
PROTACs synthesized with different AHPC stereoisomers.
-
Luciferase substrate (e.g., furimazine).
-
-
Protocol:
-
Seed the engineered cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTACs.
-
Incubate for a specified period to allow for ternary complex formation.
-
Add the luciferase substrate to the cells.
-
Immediately measure the luminescence at two wavelengths: one corresponding to the donor emission and one to the acceptor emission.
-
Calculate the BRET ratio and plot it against the PROTAC concentration. An increase in the BRET ratio indicates the formation of the ternary complex.
-
Protein Degradation Assay
Western Blotting
This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Materials:
-
Cell line expressing the target protein.
-
PROTACs with different AHPC stereoisomers.
-
Lysis buffer, primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), and HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
-
Protocol:
-
Plate cells and treat with a range of concentrations of the PROTACs for a set time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualization of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the VHL-mediated degradation pathway and a typical experimental workflow.
Conclusion
The stereochemistry of AHPC-based VHL ligands is not a subtle chemical detail but a fundamental driver of their biological activity. The precise spatial arrangement of the hydroxyproline moiety is absolutely critical for achieving high-affinity binding to the VHL E3 ligase. This, in turn, dictates the efficiency of ternary complex formation and the subsequent degradation of the target protein. A thorough understanding and rigorous experimental validation of the stereochemical properties of these ligands are therefore indispensable for the successful design and development of potent and selective PROTAC-based therapeutics. Researchers and drug development professionals must prioritize the synthesis of stereochemically pure compounds and employ a suite of quantitative biophysical and cellular assays to fully characterize the impact of stereochemistry on PROTAC efficacy.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (S,R,S)-AHPC-Me Dihydrochloride: A Detailed Protocol for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (S,R,S)-AHPC-Me dihydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). (S,R,S)-AHPC-Me serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the recruitment of this enzyme to a target protein for degradation. This protocol is based on established synthetic routes and is intended to provide researchers with a detailed, step-by-step methodology for producing this key intermediate for their PROTAC discovery programs.
Introduction to (S,R,S)-AHPC-Me and its Role in PROTACs
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTACs allows for the combination of different target-binding ligands with various E3 ligase recruiters. (S,R,S)-AHPC-Me is a derivative of the well-characterized VHL ligand, (S,R,S)-AHPC, and is utilized in the synthesis of potent PROTACs such as ARV-771, a degrader of BET proteins.[1] The stereochemistry of the molecule is critical for its binding affinity to VHL and, consequently, for the efficacy of the resulting PROTAC.
Signaling Pathway of VHL-based PROTACs
The mechanism of action for PROTACs utilizing the (S,R,S)-AHPC-Me ligand involves hijacking the cellular ubiquitin-proteasome system. The PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target is then recognized and degraded by the 26S proteasome, and the PROTAC can then act catalytically to degrade further target protein molecules.
Caption: Workflow of PROTAC-mediated protein degradation.
Synthetic Workflow
The synthesis of this compound can be accomplished through a multi-step sequence. The general workflow involves the synthesis of the key amine and acid fragments, followed by amide coupling and final deprotection and salt formation.
Caption: General synthetic workflow.
Experimental Protocols
The following protocols are detailed procedures for the key steps in the synthesis of this compound.
Part 1: Synthesis of the Amine Fragment: (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine
This intermediate is a crucial component. A common route to this amine involves a Heck coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight |
| 4-Bromo-1-((S)-1-aminoethyl)benzene | - | - |
| 4-Methylthiazole | 693-95-8 | 99.15 g/mol |
| Palladium(II) acetate | 3375-31-3 | 224.50 g/mol |
| Potassium acetate | 127-08-2 | 98.14 g/mol |
| N,N-Dimethylacetamide (DMA) | 127-19-5 | 87.12 g/mol |
Protocol:
-
To a solution of 4-bromo-1-((S)-1-aminoethyl)benzene (1.0 eq) in N,N-dimethylacetamide (DMA), add 4-methylthiazole (1.5 eq), potassium acetate (2.0 eq), and palladium(II) acetate (0.1 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to 120 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine.
Part 2: Synthesis of the Acid Fragment: (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
This dipeptide fragment is synthesized through standard peptide coupling procedures.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight |
| Boc-L-tert-leucine | 62965-35-9 | 231.30 g/mol |
| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid methyl ester hydrochloride | - | - |
| HATU | 148893-10-1 | 380.23 g/mol |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol |
| Lithium hydroxide | 1310-65-2 | 23.95 g/mol |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol |
| Methanol | 67-56-1 | 32.04 g/mol |
Protocol:
-
To a solution of Boc-L-tert-leucine (1.1 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester intermediate.
-
Dissolve the crude methyl ester in a mixture of THF and methanol (3:1).
-
Add an aqueous solution of lithium hydroxide (1.5 eq) and stir at room temperature for 2 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid fragment.
Part 3: Coupling, Deprotection, and Salt Formation
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight |
| Amine Fragment from Part 1 | - | - |
| Acid Fragment from Part 2 | - | - |
| HATU | 148893-10-1 | 380.23 g/mol |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol |
| Hydrochloric acid (4 M in 1,4-dioxane) | 7647-01-0 | 36.46 g/mol |
Protocol:
-
To a solution of the acid fragment from Part 2 (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the amine fragment from Part 1 (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Work up the reaction as described in Part 2, step 5, to obtain the Boc-protected (S,R,S)-AHPC-Me.
-
Dissolve the purified Boc-protected compound in dichloromethane (DCM).
-
Add a solution of 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the dihydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Transformation | Key Reagents | Solvent | Temperature | Time | Expected Yield (%) |
| 1 | Heck Coupling | Pd(OAc)₂, KOAc | DMA | 120 °C | 2 h | 60-70 |
| 2 | Amide Coupling | HATU, DIPEA | DMF | Room Temp. | 12 h | 80-90 |
| 3 | Saponification | LiOH | THF/MeOH | Room Temp. | 2 h | >90 |
| 4 | Amide Coupling | HATU, DIPEA | DMF | Room Temp. | 12 h | 75-85 |
| 5 | Deprotection/Salt Formation | 4 M HCl in Dioxane | DCM | Room Temp. | 2 h | >95 |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the proposed structure, showing characteristic peaks for the aromatic, thiazole, pyrrolidine, and tert-butyl groups. |
| ¹³C NMR | Consistent with the proposed structure. |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found values should match for C₂₃H₃₂N₄O₃S. |
| Purity (HPLC) | ≥95% |
Conclusion
This application note provides a detailed protocol for the synthesis of this compound, a key VHL ligand for the development of PROTACs. By following these procedures, researchers can reliably produce this important building block for their drug discovery efforts. Careful execution of each step and appropriate characterization of intermediates and the final product are essential for ensuring the quality and efficacy of the resulting PROTACs.
References
Application Notes and Protocols for (S,R,S)-AHPC-Me Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Me dihydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, a critical component of the Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL^).[1][2] The VHL protein functions as a substrate recognition subunit, most notably targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3][4] Due to its ability to engage VHL, this compound is a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the degradation of the target.[5]
Beyond its use in PROTAC synthesis, this compound can be utilized as a standalone chemical probe to investigate the cellular functions of the VHL-HIF-1α signaling axis. As a VHL inhibitor, it can competitively block the binding of hydroxylated HIF-1α to VHL, leading to the stabilization and accumulation of HIF-1α, thereby mimicking a hypoxic response.[6] Interestingly, prolonged exposure to VHL ligands can also lead to the stabilization of the VHL protein itself, a phenomenon that can be explored in cell-based assays.[1][3]
These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on the VHL/HIF-1α pathway.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Notes |
| Synonyms | VHL ligand 2 dihydrochloride; E3 ligase Ligand 1 dihydrochloride | --- |
| Molecular Weight | 517.52 g/mol (dihydrochloride salt) | --- |
| Solubility | ||
| DMSO | ≥ 50 mg/mL (≥ 96.62 mM) | Prepare stock solutions in anhydrous DMSO. |
| PBS | 100 mg/mL (193.23 mM) | May require sonication to fully dissolve. |
| Storage | Store stock solutions at -20°C or -80°C for long-term stability. | Avoid repeated freeze-thaw cycles. |
| Reported Cellular Activity of Related VHL Ligands (e.g., VH032, VH298) | (S,R,S)-AHPC-Me is structurally related to these compounds. | |
| Concentration for HIF-1α stabilization | 10-100 µM | Effective concentration can be cell line dependent. |
| Cytotoxicity | Low, no significant toxicity observed up to 150 µM in several cell lines.[7] | It is still recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your cell line of interest. |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the VHL/HIF-1α signaling pathway. Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), allowing it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and degradation. This compound acts as a competitive inhibitor, preventing the binding of hydroxylated HIF-1α to VHL, which results in the stabilization and accumulation of HIF-1α.
Caption: VHL/HIF-1α pathway and its inhibition by (S,R,S)-AHPC-Me.
Experimental Protocols
Protocol 1: HIF-1α Accumulation Assay
This protocol is designed to assess the ability of this compound to stabilize HIF-1α in cultured cells.
Materials:
-
This compound
-
(S,S,S)-AHPC hydrochloride (inactive stereoisomer for use as a negative control)[8]
-
Anhydrous DMSO
-
Cell line of interest (e.g., HeLa, U2OS, or a relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-VHL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of the negative control, (S,S,S)-AHPC hydrochloride, in anhydrous DMSO.
-
Store stock solutions at -20°C.
-
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound and the negative control in complete cell culture medium. A suggested concentration range is 1, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO only, at the same final concentration as the highest drug concentration).
-
Remove the old medium from the cells and replace it with the medium containing the compounds.
-
Incubate for 4-8 hours at 37°C. The optimal incubation time may need to be determined empirically.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 2: VHL Protein Stabilization Assay
This protocol is to determine the effect of this compound on the stability of the VHL protein.
Procedure: Follow the same procedure as for the HIF-1α Accumulation Assay, with the following modifications:
-
Incubation Time: Extend the incubation time to 24-48 hours, as VHL stabilization is often observed after prolonged treatment.
-
Primary Antibodies: Ensure the use of a validated anti-VHL antibody in addition to the HIF-1α and loading control antibodies.
-
Expected Outcome: Look for a dose-dependent increase in the VHL protein band intensity in the cells treated with this compound compared to the vehicle and negative controls.
Experimental Workflow
The following diagram outlines the general workflow for the cellular assays described above.
References
- 1. VHL ligand binding increases intracellular level of VHL | Sciety [sciety.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
Application Notes and Protocols for (S,R,S)-AHPC-Me Based PROTAC Design for BET Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-Me ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key biological pathways and experimental workflows.
Introduction to (S,R,S)-AHPC-Me Based BET PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-Me is a potent and well-characterized ligand for the VHL E3 ligase, making it a valuable component in the design of PROTACs.[2] When coupled with a ligand for BET proteins, such as derivatives of the BET inhibitor JQ1, the resulting PROTAC can effectively induce the degradation of BET proteins (BRD2, BRD3, and BRD4).[3][4]
One of the most well-studied (S,R,S)-AHPC-Me based BET PROTACs is ARV-771.[3][5] This molecule has demonstrated potent and rapid degradation of BET proteins in various cancer cell lines, leading to anti-proliferative effects and tumor regression in preclinical models.[3][4] The degradation of BET proteins disrupts key oncogenic signaling pathways, most notably the downregulation of the MYC oncogene, making this a promising therapeutic strategy for cancers dependent on MYC.[6][7][8]
Data Presentation
Quantitative Analysis of ARV-771 Efficacy
The following tables summarize the binding affinities and degradation efficiencies of the (S,R,S)-AHPC-Me based BET PROTAC, ARV-771, in various cancer cell lines.
| Target | Binding Affinity (Kd, nM) |
| BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 |
| BRD3 (BD1) | 8.3 |
| BRD3 (BD2) | 7.6 |
| BRD4 (BD1) | 9.6 |
| BRD4 (BD2) | 7.6 |
| Table 1: Binding affinities of ARV-771 to the bromodomains of BET proteins.[9][10] |
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| 22Rv1 | Castration-Resistant Prostate Cancer | < 1 - < 5 | >95 |
| VCaP | Castration-Resistant Prostate Cancer | < 1 | Not Reported |
| LnCaP95 | Castration-Resistant Prostate Cancer | < 5 | Not Reported |
| H661 | Non-Small Cell Lung Cancer | 8 | Complete at 100 nM |
| H838 | Non-Small Cell Lung Cancer | 23 | Complete at 100 nM |
| Burkitt's Lymphoma (BL) | B-cell Lymphoma | < 1 | Not Reported |
| NAMALWA | Burkitt's Lymphoma | 1 | Not Reported |
| CA46 | Burkitt's Lymphoma | 1 | Not Reported |
| Table 2: Degradation efficiency of ARV-771 in various cancer cell lines.[3][11][12] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
BET Protein Signaling Pathway
Experimental Workflow for PROTAC Evaluation
Experimental Protocols
General Synthesis Strategy for (S,R,S)-AHPC-Me Based BET PROTACs
The synthesis of (S,R,S)-AHPC-Me based BET PROTACs generally involves a convergent strategy where the VHL ligand, the BET ligand, and the linker are synthesized separately and then coupled together.
-
Synthesis of the (S,R,S)-AHPC-Me VHL Ligand: The synthesis of the core (S,R,S)-AHPC-Me structure can be achieved through multi-step organic synthesis, often starting from commercially available chiral precursors to establish the desired stereochemistry.
-
Synthesis of the BET Ligand with a Linker Attachment Point: A suitable BET inhibitor, such as a JQ1 analog, is functionalized with a reactive group (e.g., a terminal alkyne, azide, or carboxylic acid) at a position that does not significantly disrupt its binding to the BET bromodomains. This functionalization allows for subsequent conjugation to the linker.
-
Synthesis of the Linker: A variety of linkers can be synthesized with different lengths and compositions (e.g., polyethylene glycol (PEG), alkyl chains). The linker should possess appropriate functional groups at each end to react with the VHL and BET ligands (e.g., an amine and a carboxylic acid for amide bond formation, or an azide and an alkyne for click chemistry).
-
Coupling of the Components: The final PROTAC molecule is assembled by coupling the VHL ligand to one end of the linker and the BET ligand to the other end through standard coupling reactions. Purification of the final product is typically achieved by high-performance liquid chromatography (HPLC).
A detailed synthetic route for ARV-771 can be found in the supplementary information of Raina et al., 2016.[3]
Western Blotting for BET Protein Degradation
This protocol is for assessing the degradation of BET proteins (e.g., BRD4) in cultured cells following PROTAC treatment.
Materials:
-
Cell culture medium and supplements
-
(S,R,S)-AHPC-Me based BET PROTAC (e.g., ARV-771)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control (GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of the PROTAC on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
(S,R,S)-AHPC-Me based BET PROTAC
-
DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different PROTAC concentrations or DMSO control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
-
Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is to confirm that the PROTAC induces the ubiquitination of the target BET protein.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (e.g., RIPA buffer with 1% SDS for denaturing IP)[15]
-
Primary antibody for immunoprecipitation (e.g., anti-BRD4 antibody)[13]
-
Protein A/G agarose beads
-
Wash buffer (e.g., RIPA buffer without SDS)
-
Primary antibody for Western blotting (e.g., anti-ubiquitin antibody)
-
Other reagents for Western blotting as described above.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC for a shorter time course (e.g., 1-4 hours). To allow for the accumulation of ubiquitinated proteins, pre-treat the cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before and during PROTAC treatment.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions. Add lysis buffer containing 1% SDS, vortex, and boil for 10 minutes.[15]
-
Dilute the lysate with lysis buffer without SDS to reduce the SDS concentration to 0.1%.[15]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1-2 hours at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-BRD4 antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of BRD4. A smear of higher molecular weight bands above the expected size of BRD4 indicates polyubiquitination.
-
By following these detailed application notes and protocols, researchers can effectively design, synthesize, and evaluate novel (S,R,S)-AHPC-Me based PROTACs for the targeted degradation of BET proteins, contributing to the development of new therapeutic strategies for cancer and other diseases.
References
- 1. activemotif.jp [activemotif.jp]
- 2. medkoo.com [medkoo.com]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Brd4 antibody (ab245285) | Abcam [abcam.com]
- 14. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
Application Notes and Protocols for the Synthesis of ARV-771 using (S,R,S)-AHPC-Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of target proteins. ARV-771 is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a moiety that binds to BET family proteins (BRD2, BRD3, and BRD4).[1][2] This targeted protein degradation strategy has shown significant efficacy in preclinical models of castration-resistant prostate cancer (CRPC) by not only degrading BET proteins but also suppressing androgen receptor (AR) signaling.[3][4]
This document provides a detailed experimental protocol for the synthesis of ARV-771, utilizing the key VHL ligand intermediate, (S,R,S)-AHPC-Me.
Signaling Pathway and Mechanism of Action
ARV-771 operates through the ubiquitin-proteasome system to achieve targeted protein degradation. The molecule facilitates the formation of a ternary complex between BET proteins and the VHL E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins disrupts downstream signaling pathways, including the c-MYC and androgen receptor signaling axes, which are critical for the proliferation of CRPC cells.[5][6]
References
Application Notes and Protocols for Testing (S,R,S)-AHPC-Me Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
(S,R,S)-AHPC-Me is a widely used, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5][6] PROTACs incorporating (S,R,S)-AHPC-Me can therefore hijack the VHL E3 ligase complex to degrade a vast array of target proteins implicated in various diseases, particularly cancer.
These application notes provide a comprehensive guide for researchers on selecting appropriate cell lines and utilizing robust protocols to evaluate the efficacy and mechanism of action of (S,R,S)-AHPC-Me based PROTACs.
Mechanism of Action of (S,R,S)-AHPC-Me Based PROTACs
The fundamental action of an (S,R,S)-AHPC-Me based PROTAC is to form a ternary complex between the target protein and the VHL E3 ligase complex (specifically, the Cullin-2 RING ligase complex, CRL2^VHL^).[7] This proximity enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Cell Line Selection
The efficacy of a VHL-recruiting PROTAC is critically dependent on the expression and functionality of the VHL E3 ligase in the chosen cell line.[8] Therefore, proper cell line selection is a prerequisite for obtaining meaningful and reproducible data.
Key Considerations:
-
VHL Expression: The cell line must express sufficient levels of functional VHL protein. VHL-based PROTACs generally show activity across a broad range of cancer cell lines, as VHL is widely expressed.[8][9][10]
-
Target Protein Expression: The cell line must endogenously express the protein of interest at a detectable level.
-
Negative Controls: Cell lines deficient in VHL, such as the renal cell carcinoma line 786-O , are excellent negative controls to demonstrate that the PROTAC's degradation activity is VHL-dependent.[11][12] Engineered 786-O VHL+ cell lines, where VHL expression is restored, can serve as a matched positive control.[11][13][14]
-
Disease Relevance: Whenever possible, select cell lines derived from the disease context for which the PROTAC is being developed.
Recommended Cell Lines for Testing (S,R,S)-AHPC-Me Based PROTACs:
| Cell Line | Tissue of Origin | VHL Status | Notes / Potential Targets |
| 786-O | Kidney (Renal Cell Carcinoma) | Negative | Ideal negative control for VHL-dependent degradation.[11][12] |
| 786-O VHL+ | Kidney (Renal Cell Carcinoma) | Positive (Engineered) | Ideal positive control paired with 786-O.[11][13] |
| HEK293T | Kidney (Embryonic) | Positive | Commonly used for initial PROTAC testing due to high transfection efficiency and robust growth. |
| VCaP, LNCaP, 22Rv1 | Prostate (Carcinoma) | Positive | Relevant for castration-resistant prostate cancer (CRPC) targets like BET proteins.[4][15][16] |
| NCI-H2030, MIA PaCa-2 | Lung, Pancreas (Carcinoma) | Positive | Used for testing KRAS G12C-targeting PROTACs.[17][18] |
| MCF7 | Breast (Adenocarcinoma) | Positive | Used to evaluate PRMT5-targeting PROTACs.[19] |
| HeLa | Cervix (Adenocarcinoma) | Positive | A common, robust cell line used in various cancer studies.[19] |
| A549 | Lung (Carcinoma) | Positive | A standard model for lung cancer research.[19] |
Quantitative Data Summary
The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation percentage). Below is a summary of reported data for VHL-recruiting PROTACs.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) | Reference(s) |
| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | CRPC Cells | < 1 nM | Not specified | [4][15][16] |
| LC-2 | KRAS G12C | VHL Ligand | NCI-H2030 | 0.59 µM | ~80% | [17][18] |
| LC-2 | KRAS G12C | VHL Ligand | MIA PaCa-2 | 0.32 µM | ~75% | [17][18] |
| LC-2 | KRAS G12C | VHL Ligand | NCI-H23 | 0.25 µM | ~90% | [17][18] |
| LC-2 | KRAS G12C | VHL Ligand | NCI-H358 | 0.52 µM | ~40% | [17][18] |
Experimental Protocols
Protocol 1: Target Protein Degradation via Western Blot
This is the gold-standard method for quantifying PROTAC-induced protein degradation.[2]
Materials:
-
Selected cell lines
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[20]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Plating: Seed cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[2]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.[2] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[2]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations across all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.[2]
-
Repeat the antibody incubation process for the loading control.
-
-
Detection and Analysis: Apply the ECL substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle control.[2]
Protocol 2: Cell Viability Assessment
This protocol uses the CellTiter-Glo® assay to measure the effect of target degradation on cell proliferation and viability.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. VHL Induces Renal Cell Differentiation and Growth Arrest through Integration of Cell-Cell and Cell-Extracellular Matrix Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for In Vivo Animal Models in (S,R,S)-AHPC-Me PROTAC Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of in vivo animal models for studying Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-Me moiety as a von Hippel-Lindau (VHL) E3 ligase ligand. The focus is on practical applications, data interpretation, and detailed protocols for preclinical evaluation of these targeted protein degraders.
Introduction to (S,R,S)-AHPC-Me in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. A PROTAC typically consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-Me is a derivative of the VHL E3 ligase ligand used in the synthesis of several potent PROTACs.[1] By recruiting VHL, these PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.
This document will focus on two prominent examples of PROTACs synthesized using a VHL ligand based on the (S,R,S)-AHPC scaffold: ARV-771 , a BET (Bromodomain and Extra-Terminal) protein degrader, and MS4322 , a PRMT5 (Protein Arginine Methyltransferase 5) degrader.
Signaling Pathways and Mechanism of Action
The fundamental mechanism of a PROTAC utilizing an (S,R,S)-AHPC-Me based VHL ligand involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity enables the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[2]
PROTAC-mediated protein degradation pathway.
BET Protein Degradation (ARV-771)
ARV-771 targets the BET family of proteins (BRD2, BRD3, and BRD4), which are critical readers of histone acetylation and regulators of gene transcription, including the oncogene c-MYC.[3] By degrading BET proteins, ARV-771 disrupts these downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[4]
ARV-771 signaling pathway.
PRMT5 Degradation (MS4322)
MS4322 is a first-in-class degrader of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[5] PRMT5 is overexpressed in various cancers and plays a role in gene expression, mRNA splicing, and cell cycle regulation.[6] Degradation of PRMT5 by MS4322 inhibits these processes, leading to anti-proliferative effects in cancer cells.[5]
Data Presentation: In Vivo Efficacy of (S,R,S)-AHPC-Me based PROTACs
The following tables summarize quantitative data from in vivo studies using ARV-771 and a PRMT5 degrader in mouse xenograft models.
Table 1: Tumor Growth Inhibition in Xenograft Models
| PROTAC Name | Target Protein | Cancer Cell Line | Mouse Strain | Dosing Regimen | Outcome | Reference |
| ARV-771 | BET Proteins | 22Rv1 (Prostate) | Nu/Nu | 10 mg/kg, s.c., daily for 14 days | >80% knockdown of BRD4 and c-MYC in tumors. | [7] |
| ARV-771 | BET Proteins | 22Rv1 (Prostate) | Nu/Nu | 30 mg/kg, s.c., daily | Tumor regression. | [3] |
| ARV-771 | BET Proteins | VCaP (Prostate) | CB17 SCID | Intermittent dosing | Tumor growth inhibition. | [3] |
| ARV-771 | BET Proteins | HepG2 (Liver) | Nude | Daily for 25 days | Significant reduction in tumor volume and weight. | [4] |
| MS4322 | PRMT5 | MCF7 (Breast) | Not specified | Not specified | Good plasma exposure in mice. | [5] |
Table 2: Pharmacodynamic and Safety Data
| PROTAC Name | Animal Model | Key Pharmacodynamic Finding | Safety Observation | Reference |
| ARV-771 | 22Rv1 Xenograft | Dose-dependent suppression of BRD4 and c-MYC. | Not specified in detail. | [7] |
| ARV-771 | HepG2 Xenograft | Increased activated Caspase 3 and decreased Ki67 in tumors. | No significant change in body weight. | [4] |
| MS4322 | Mice | Good plasma exposure. | Not specified in detail. | [5] |
Experimental Protocols
The following are generalized protocols for in vivo studies using PROTACs, synthesized from methodologies reported in the literature.
Mouse Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model for evaluating the in vivo efficacy of PROTACs.
A typical workflow for a preclinical xenograft study.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1, HepG2)
-
Immunocompromised mice (e.g., Nude, SCID, NSG), 4-6 weeks old[8]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel or other basement membrane extract
-
PROTAC compound and vehicle control
-
Syringes and needles (27-30 gauge)[8]
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells in complete medium. Before harvesting, replace the medium to remove dead cells. Trypsinize, wash with PBS, and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ to 5x10⁷ cells/mL.[2] Keep on ice.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[2]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[2][8]
-
Randomization: Once tumors reach the desired size, randomize mice into control and treatment groups.
-
PROTAC Formulation and Administration:
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight 2-3 times per week as a general measure of toxicity.[2]
-
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for analysis. Tissues can be snap-frozen in liquid nitrogen for western blotting or fixed in formalin for immunohistochemistry.
Western Blot Protocol for In Vivo Protein Degradation
This protocol details the steps for quantifying target protein degradation in tumor tissues from xenograft models.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control group.
-
Concluding Remarks
The use of in vivo animal models is a critical step in the preclinical development of PROTACs. The protocols and data presented here for (S,R,S)-AHPC-Me based PROTACs, such as ARV-771 and MS4322, provide a framework for researchers to design and execute their own in vivo studies. Careful consideration of the animal model, dosing regimen, and analytical methods is essential for obtaining robust and translatable results. These studies are invaluable for demonstrating proof-of-concept, establishing pharmacokinetic/pharmacodynamic relationships, and assessing the therapeutic potential of novel protein degraders.
References
- 1. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Determining Efficacy of (S,R,S)-AHPC-Me PROTACs: Application Notes and Protocols for DC50 and Dmax Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond inhibition to induce the selective degradation of target proteins. This document provides detailed application notes and protocols for the characterization of PROTACs incorporating the (S,R,S)-AHPC-Me moiety, a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. The central focus is on the determination of two critical efficacy parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). These metrics are essential for the evaluation and advancement of novel PROTAC candidates in drug discovery pipelines. The protocols provided herein detail established methodologies, primarily Western blotting, for the precise and reproducible measurement of target protein degradation.
Introduction to (S,R,S)-AHPC-Me PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. PROTACs containing the (S,R,S)-AHPC-Me moiety specifically engage the VHL E3 ligase.[1][2][3] The formation of a ternary complex between the POI, the PROTAC, and VHL facilitates the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5][6] This event leads to the effective removal of the target protein from the cellular environment.
The efficacy of a PROTAC is quantified by its DC50 and Dmax values. The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating its potency.[7] The Dmax value signifies the maximum percentage of protein degradation achievable with a given PROTAC, reflecting its maximal efficacy.[7] Accurate determination of these parameters is fundamental for structure-activity relationship (SAR) studies and for the selection of lead compounds.
Signaling Pathway and Experimental Workflow
The mechanism of action of an (S,R,S)-AHPC-Me PROTAC involves hijacking the cell's natural protein disposal machinery. The following diagrams illustrate the signaling pathway and the general experimental workflow for determining DC50 and Dmax values.
Caption: PROTAC-mediated degradation of a target protein via VHL recruitment.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Data Presentation
Quantitative data from degradation experiments should be organized systematically to facilitate comparison between different PROTACs or experimental conditions.
Table 1: Template for Summarizing PROTAC Degradation Data
| PROTAC Identifier | Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| PROTAC-X | Target-A | CellLine-1 | 24 | Value | Value |
| PROTAC-Y | Target-A | CellLine-1 | 24 | Value | Value |
| PROTAC-X | Target-A | CellLine-2 | 24 | Value | Value |
| PROTAC-X | Target-A | CellLine-1 | 48 | Value | Value |
Experimental Protocols
The following protocols provide a detailed methodology for determining the DC50 and Dmax of (S,R,S)-AHPC-Me PROTACs.
Protocol 1: Cell Culture and PROTAC Treatment
This protocol describes the general procedure for culturing cells and treating them with PROTACs.
Materials:
-
Cell line expressing the protein of interest
-
Complete growth medium
-
(S,R,S)-AHPC-Me PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.[8] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Preparation: Prepare serial dilutions of the (S,R,S)-AHPC-Me PROTAC in complete growth medium from the stock solution. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells, typically not exceeding 0.1%, to avoid solvent-induced effects.[4][9]
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.[4]
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8] The optimal incubation time may need to be determined empirically for each target and PROTAC combination.
Protocol 2: Cell Lysis and Protein Quantification
This protocol details the preparation of cell lysates and the determination of protein concentration.
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Procedure:
-
Cell Harvest: After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.[4]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[8] Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing intermittently.[4] Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new clean tube.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[9]
Protocol 3: Western Blotting for Protein Degradation Analysis
This protocol outlines the steps for analyzing target protein levels via Western blotting.
Materials:
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.[4]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step as in step 6.
-
Loading Control: The membrane can be stripped and re-probed for a loading control protein, or a separate gel can be run in parallel.
-
Signal Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
Protocol 4: Data Analysis for DC50 and Dmax Determination
This protocol describes the analysis of Western blot data to calculate DC50 and Dmax.
Procedure:
-
Densitometry: Quantify the intensity of the protein bands from the Western blot images using densitometry software (e.g., ImageJ).[10]
-
Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control for each sample.[11]
-
Calculation of Percent Degradation: Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%). The percentage of degradation is then calculated as 100% minus the percentage of remaining protein.[11]
-
Dose-Response Curve: Plot the percentage of protein degradation against the logarithm of the PROTAC concentration.
-
DC50 and Dmax Determination: Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- Variable slope (four parameters)) using graphing software such as GraphPad Prism to determine the DC50 and Dmax values.[12]
Alternative and Orthogonal Methods
While Western blotting is a gold standard for validating protein degradation, other methods can offer higher throughput or provide complementary information.
-
HiBiT Luminescence Assay: This is a highly sensitive, quantitative, and high-throughput method that involves genetically tagging the target protein with a small peptide (HiBiT).[10][13] The luminescence signal is directly proportional to the amount of tagged protein, allowing for real-time monitoring of degradation in live cells.[13]
-
Mass Spectrometry (MS)-based Proteomics: This powerful technique can provide a global view of protein changes in response to PROTAC treatment, confirming on-target degradation and assessing off-target effects.[12]
Employing a multi-faceted approach with orthogonal methods can provide a higher degree of confidence in the characterization of novel (S,R,S)-AHPC-Me PROTACs.[10]
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of (S,R,S)-AHPC-Me-based PROTACs. Accurate and reproducible determination of DC50 and Dmax values is paramount for understanding the potency and efficacy of these novel therapeutic agents. By following these detailed procedures, researchers can generate high-quality data to guide the optimization and development of the next generation of targeted protein degraders.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for Conjugating (S,R,S)-AHPC-Me to a Warhead
Topic: Linker Chemistry for Conjugating (S,R,S)-AHPC-Me to a Warhead
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation using heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), is a rapidly advancing therapeutic modality. These molecules consist of a ligand that binds to an E3 ubiquitin ligase, a linker, and a "warhead" that binds to a target protein of interest, leading to its degradation. (S,R,S)-AHPC-Me is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, making it a valuable component for inducing the degradation of specific target proteins.[1] The choice of linker chemistry to conjugate (S,R,S)-AHPC-Me to a warhead is critical for the stability, efficacy, and pharmacokinetic properties of the resulting molecule.[1][2]
These application notes provide a detailed overview of the linker chemistries, experimental protocols, and evaluation workflows for the successful conjugation of (S,R,S)-AHPC-Me to various warheads.
Components of the Conjugate
The successful design of a targeted protein degrader involves the careful selection of three key components: the E3 ligase ligand, the linker, and the warhead.
-
(S,R,S)-AHPC-Me (VHL Ligand): This molecule serves to recruit the VHL E3 ubiquitin ligase. Its primary amine provides a convenient handle for covalent attachment to a linker.
-
Linker: The linker connects the (S,R,S)-AHPC-Me to the warhead. Its length, rigidity, and chemical nature can significantly impact the formation and stability of the ternary complex (VHL-conjugate-target protein), as well as the overall properties of the molecule, such as solubility and cell permeability.[3] Linkers can be broadly categorized as cleavable or non-cleavable.
-
Warhead: The warhead is a ligand that binds to the protein of interest (POI), targeting it for degradation. Common warheads are often derived from known inhibitors of the target protein and possess a functional group suitable for conjugation to the linker.
Figure 1: Key components of the (S,R,S)-AHPC-Me-linker-warhead conjugate.
Linker Chemistry for Conjugating (S,R,S)-AHPC-Me
The primary amine of (S,R,S)-AHPC-Me is a nucleophile that can readily react with various electrophilic functional groups on a bifunctional linker. The most common and robust method for this conjugation is the formation of a stable amide bond.
Amide Bond Formation using NHS-Ester Chemistry
N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds under mild conditions (pH 7.2-8.5).[4] This makes NHS-ester-functionalized linkers ideal for the initial conjugation step with (S,R,S)-AHPC-Me.
Reaction Scheme:
(S,R,S)-AHPC-Me-NH₂ + Linker-NHS ester → (S,R,S)-AHPC-Me-NH-CO-Linker
The other end of the bifunctional linker must then be capable of reacting with a suitable functional group on the warhead.
Common Bifunctional Linkers
A variety of bifunctional linkers with different properties are commercially available or can be synthesized. The choice of linker depends on the desired properties of the final conjugate.
-
PEG Linkers: Polyethylene glycol (PEG) linkers are commonly used to improve the solubility and pharmacokinetic properties of the conjugate. They are available in various lengths.
-
Alkyl Chains: Simple alkyl chains can also be used as linkers, offering a more rigid connection between the VHL ligand and the warhead.
-
Cleavable Linkers: For applications where release of the warhead is desired within the target cell, cleavable linkers can be employed. A common example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker, which is cleaved by intracellular proteases like cathepsin B.
Warhead Functionalization
The warhead must possess a functional group that can be conjugated to the linker. Common functional groups on warheads and the corresponding linker chemistry are summarized below:
| Warhead Functional Group | Linker Functional Group | Resulting Linkage |
| Amine (-NH₂) | NHS-ester | Amide |
| Carboxylic Acid (-COOH) | Amine (after activation) | Amide |
| Thiol (-SH) | Maleimide | Thioether |
| Hydroxyl (-OH) | Isocyanate | Carbamate |
Data Presentation: Linker Stability Comparison
The stability of the linkage between the linker and the warhead is crucial to prevent premature release of the conjugate. Amide and carbamate linkages are common in drug conjugates. The following table summarizes their relative stability.
| Linkage Type | General Stability | Susceptibility to Hydrolysis | Notes |
| Amide | High | Generally stable under physiological conditions. | Preferred for non-cleavable conjugates due to its high stability.[5][6] |
| Carbamate | Moderate to High | More susceptible to hydrolysis than amides, especially N-monosubstituted carbamates of phenols.[6][7] | Can be designed to be stable or cleavable depending on the structure.[8] |
| Thioether | High | Very stable under physiological conditions. | Formed from the reaction of a thiol with a maleimide. |
Experimental Protocols
Protocol for Conjugating (S,R,S)-AHPC-Me to a Warhead via an NHS-Ester Linker
This protocol describes a two-step process for conjugating (S,R,S)-AHPC-Me to a warhead containing a primary amine, using a bifunctional NHS-ester linker.
Materials:
-
(S,R,S)-AHPC-Me
-
Bifunctional linker with two NHS-ester groups (e.g., BS3)
-
Warhead with a primary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Quenching solution (e.g., Tris buffer or hydroxylamine)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Step 1: Reaction of (S,R,S)-AHPC-Me with the Bifunctional Linker
-
Dissolve (S,R,S)-AHPC-Me (1 equivalent) in anhydrous DMF.
-
Add the bifunctional NHS-ester linker (1.2 equivalents) to the solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, the reaction mixture contains the (S,R,S)-AHPC-Me-linker-NHS ester intermediate.
Step 2: Conjugation of the Intermediate with the Warhead
-
Dissolve the warhead (1 equivalent) in anhydrous DMF.
-
Add the solution of the (S,R,S)-AHPC-Me-linker-NHS ester intermediate from Step 1 to the warhead solution.
-
Add DIPEA (2 equivalents).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Once the reaction is complete, add the quenching solution to stop the reaction.
-
Purify the crude product by RP-HPLC to obtain the final (S,R,S)-AHPC-Me-linker-warhead conjugate.[9][10]
Protocol for RP-HPLC Purification
System: Preparative RP-HPLC system with a C18 column.
Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
Detection: UV detection at 254 nm and 280 nm.
Procedure:
-
Dissolve the crude product in a minimal amount of DMF or DMSO.
-
Inject the sample onto the HPLC column.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
Visualization of Pathways and Workflows
VHL-Mediated Protein Degradation Signaling Pathway
The following diagram illustrates the mechanism by which an (S,R,S)-AHPC-Me-containing conjugate induces the degradation of a target protein.
Figure 2: VHL-mediated targeted protein degradation pathway.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the overall workflow from the synthesis of the conjugate to its biological evaluation.
Figure 3: Experimental workflow for the synthesis and evaluation of the conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Measuring Ternary Complex Formation with (S,R,S)-AHPC-Me-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A critical step in the mechanism of action of a PROTAC is the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase. The stability and cooperativity of this ternary complex are key determinants of the PROTAC's efficacy and selectivity. (S,R,S)-AHPC-Me is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly used E3 ligase in PROTAC design. This document provides detailed application notes and protocols for various biophysical and biochemical assays to measure the formation of the ternary complex involving PROTACs synthesized with (S,R,S)-AHPC-Me.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The key steps are the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Ternary Complex Formation Parameters
The formation of the ternary complex is characterized by its dissociation constant (Kd) and the cooperativity factor (α). Cooperativity is a measure of how the binding of one protein to the PROTAC affects the binding of the other. A cooperativity factor greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
The following table presents representative biophysical data for the well-characterized VHL-based PROTAC, MZ1, which targets the BRD4 bromodomain. This data is illustrative of the parameters that can be measured for a PROTAC containing (S,R,S)-AHPC-Me.
| Parameter | Binary Interaction (PROTAC-VHL) | Binary Interaction (PROTAC-Target) | Ternary Complex (VHL-PROTAC-Target) | Cooperativity (α) |
| Dissociation Constant (Kd) | 70 nM[1] | BRD4 BD1: ~30 nM[1] BRD4 BD2: ~2 nM[1] | VHL-MZ1-BRD4 BD1: ~30 nM[1] VHL-MZ1-BRD4 BD2: ~2 nM[1] | BRD4 BD1: ~1[1] BRD4 BD2: >10[1] |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity for both binary and ternary complexes.[2] This protocol is adapted for a VHL-targeting PROTAC.
Experimental Workflow: SPR Assay
References
Troubleshooting & Optimization
(S,R,S)-AHPC-Me dihydrochloride solubility issues and solutions
Welcome to the technical support center for (S,R,S)-AHPC-Me dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). As a VHL ligand, it forms one end of a PROTAC molecule, which recruits the VHL E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. It has been utilized in the synthesis of PROTACs like ARV-771, which targets BET proteins for degradation.[1][2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound exhibits good solubility in aqueous solutions and some organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and water are the most common solvents. For in vivo applications, more complex solvent systems are required. Please refer to the tables and protocols below for detailed information. It is often necessary to use sonication or gentle warming to achieve complete dissolution.[2]
Q3: Is there a difference in solubility between the dihydrochloride and hydrochloride salts of (S,R,S)-AHPC-Me?
Yes, the salt form can influence the solubility of the compound. The dihydrochloride salt is generally more soluble in aqueous solutions like PBS compared to the monohydrochloride salt. Always refer to the specific product datasheet for the solubility information corresponding to the particular salt form you are using. This guide primarily focuses on the dihydrochloride salt, but comparative data is provided where available.
Q4: How should I store the solid compound and my stock solutions?
Solid this compound should be stored at -20°C, sealed, and protected from moisture.[2] Stock solutions in DMSO or water should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | Solvent has absorbed moisture (especially DMSO). | Use fresh, anhydrous DMSO for preparing stock solutions. Ensure vials are tightly sealed. |
| Exceeded solubility limit. | Prepare a less concentrated stock solution. Refer to the solubility tables below. | |
| Improper storage. | Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| Cloudiness or precipitation when diluting stock solution into aqueous media for in vitro assays. | Compound crashing out of solution. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is low and compatible with your experimental system. |
| Buffer incompatibility. | Test the solubility in a small volume of your final assay buffer before preparing a large batch. | |
| Inconsistent experimental results. | Incomplete dissolution of the compound. | Ensure the compound is fully dissolved before use. Utilize sonication or gentle warming (e.g., to 60°C for DMSO) as recommended in the protocols.[2] Visually inspect the solution for any particulate matter. |
| Degradation of the compound. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid prolonged storage of diluted solutions. |
Data Presentation: Solubility
In Vitro Solubility
| Solvent | This compound | (S,R,S)-AHPC-Me hydrochloride | Notes |
| Water | 100 mg/mL (193.23 mM)[2] | 100 mg/mL (207.88 mM)[1] | Sonication is recommended.[1][2] |
| DMSO | 50 mg/mL (96.62 mM)[2] | 100 mg/mL (207.88 mM)[1] | Sonication and warming to 60°C may be required.[2] Use freshly opened DMSO as it is hygroscopic.[1][2] |
| PBS | 100 mg/mL (193.23 mM)[1] | Not specified | Sonication is recommended.[1] |
In Vivo Formulation Solubility
| Formulation | Achievable Concentration | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 5 mg/mL (9.66 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (9.66 mM) | Clear solution[1] |
| 10% DMSO, 90% corn oil | ≥ 5 mg/mL (9.66 mM) | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound (Molecular Weight: 517.51 g/mol ). For 1 mL of a 10 mM stock solution, you will need 5.175 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Dissolution: Vortex the solution briefly. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. If necessary, warm the solution to 60°C with intermittent vortexing until a clear solution is obtained.[2]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
This protocol is for preparing 1 mL of a 5 mg/mL working solution.
-
Prepare Stock Solution: Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Solvent Mixture Preparation: a. In a sterile conical tube, add 100 µL of the 50 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex again until the solution is homogeneous. d. Add 450 µL of saline and vortex for a final time to ensure a clear, uniform solution.[1]
-
Administration: This formulation should be prepared fresh on the day of use.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation via VHL Recruitment
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Preparing this compound for In Vitro Cell-Based Assays
Caption: Workflow for preparing solutions for in vitro assays.
References
Technical Support Center: (S,R,S)-AHPC-Me PROTACs and the Hook Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hook effect observed with (S,R,S)-AHPC-Me Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of (S,R,S)-AHPC-Me PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in dose-response experiments where the degradation of the target protein decreases at high concentrations of the (S,R,S)-AHPC-Me PROTAC.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting the percentage of protein degradation against the PROTAC concentration.[1] Instead of a standard sigmoidal curve where efficacy platens at higher doses, excessive concentrations of the PROTAC lead to a paradoxical reduction in its degradation ability.[1]
Q2: What is the underlying cause of the hook effect with (S,R,S)-AHPC-Me PROTACs?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] An (S,R,S)-AHPC-Me PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and the von Hippel-Lindau (VHL) E3 ligase (recruited by the (S,R,S)-AHPC-Me moiety).[3][4] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the VHL E3 ligase, forming inhibitory binary complexes (Target Protein-PROTAC or VHL-PROTAC).[5] These binary complexes are unable to bring the target protein and the E3 ligase together, thus preventing the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.[5]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentrations does the hook effect typically become apparent for (S,R,S)-AHPC-Me PROTACs?
A4: The concentration at which the hook effect manifests can vary significantly depending on the specific (S,R,S)-AHPC-Me PROTAC, the target protein, and the cell line used.[6] However, it is often observed at micromolar (µM) concentrations, typically starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[7]
Troubleshooting Guides
Problem 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[8]
-
Identify Optimal Concentration: Determine the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[8]
-
Problem 2: My (S,R,S)-AHPC-Me PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, poor cell permeability, or low expression of the VHL E3 ligase.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: Test a much wider range of concentrations, including significantly lower ones (e.g., in the nanomolar or even picomolar range). The optimal degradation concentration might be much lower than initially anticipated.[8]
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA or co-immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations. This can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[8]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider performing a cell permeability assay if degradation is consistently low across all tested concentrations.[8]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of the VHL E3 ligase.
-
Problem 3: How can I mitigate the hook effect in my experiments with (S,R,S)-AHPC-Me PROTACs?
-
Strategies for Mitigation:
-
Optimize the Linker: The length and composition of the linker connecting the (S,R,S)-AHPC-Me moiety to the target protein binder are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[8][9]
-
Enhance Cooperativity: Rational design of the PROTAC can introduce favorable protein-protein interactions between the target and the VHL E3 ligase, leading to positive cooperativity.[10] This stabilizes the ternary complex, making its formation more favorable than the binary complexes even at higher concentrations.[10]
-
Consider Advanced PROTAC Designs: Novel strategies like nano-PROTACs have been shown to exhibit an "anti-hook effect" by forming effective polynary complexes and achieving dose-dependent protein degradation.[11][12]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for an (S,R,S)-AHPC-Me PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0 (Vehicle) | 0 |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 92 |
| 1000 (1 µM) | 75 |
| 10000 (10 µM) | 40 |
| 100000 (100 µM) | 10 |
Table 2: Hypothetical Ternary Complex Formation Data Measured by AlphaLISA
| PROTAC Concentration (nM) | AlphaLISA Signal (Arbitrary Units) |
| 0 (Vehicle) | 100 |
| 0.1 | 500 |
| 1 | 2500 |
| 10 | 8000 |
| 100 | 9500 |
| 1000 (1 µM) | 6000 |
| 10000 (10 µM) | 2000 |
| 100000 (100 µM) | 500 |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the (S,R,S)-AHPC-Me PROTAC (and a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare serial dilutions of the (S,R,S)-AHPC-Me PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., FLAG-tagged) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, VBC complex, and PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed. Plot the AlphaLISA signal against the PROTAC concentration.
-
Visualizations
Caption: Productive ternary complex formation at optimal PROTAC concentrations.
Caption: Formation of unproductive binary complexes leading to the hook effect.
Caption: A workflow for troubleshooting and mitigating the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S,R,S)-AHPC-Me Dihydrochloride
Welcome to the technical support center for (S,R,S)-AHPC-Me dihydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in DMSO. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: It is recommended to dissolve this compound in anhydrous, newly opened DMSO to your desired concentration.[1][2][3] To aid dissolution, ultrasonication and gentle warming (up to 60°C) can be used.[4] Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use a fresh, high-quality solvent.[1][2][3]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C. For short-term storage, -20°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare multiple small aliquots.
Q3: How long can I store the this compound stock solution in DMSO?
A3: Based on supplier recommendations for related compounds, stock solutions in DMSO are generally stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[2] However, for sensitive experiments, it is always best to use a freshly prepared stock solution or one that has been stored for a minimal amount of time.
Q4: Can I store the DMSO stock solution at room temperature or 4°C?
A4: It is not recommended to store DMSO stock solutions of this compound at room temperature or 4°C for extended periods. While some related compounds have shown stability for a few days at room temperature, the potential for degradation increases significantly. For optimal results, adhere to the recommended -20°C or -80°C storage conditions.
Q5: I observed precipitation in my stock solution after thawing. What should I do?
A5: If you observe precipitation upon thawing, you can try to redissolve the compound by gentle warming and vortexing or sonication.[1][5] If the precipitate does not dissolve, it may indicate that the compound has degraded or that the solubility limit has been exceeded. In such cases, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in DMSO stock upon thawing | - Low-quality or wet DMSO used.- Exceeded solubility limit.- Compound degradation. | - Use anhydrous, newly opened DMSO for stock preparation.[1][2][3]- Gently warm and sonicate the solution to aid redissolution.[1][5]- If precipitation persists, prepare a fresh stock solution. |
| Inconsistent experimental results | - Degradation of the compound in DMSO due to improper storage.- Multiple freeze-thaw cycles. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Verify the stability of your compound under your specific experimental conditions using the protocol below. |
| Difficulty dissolving the compound in DMSO | - Compound may require assistance to fully dissolve. | - Use ultrasonication and gentle warming (up to 60°C) to facilitate dissolution.[4] |
Quantitative Data Summary
| Storage Condition | Timeframe | Expected Stability (General Small Molecules) |
| -80°C | 6 months | High |
| -20°C | 1 month | Good |
| 4°C | < 1 week | Moderate to Low |
| Room Temperature | < 24-48 hours | Low |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO under your specific laboratory conditions.
1. Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into multiple small, tightly sealed vials to minimize exposure to air and moisture.
2. Sample Incubation:
-
Store the aliquots at different temperatures relevant to your experimental workflow (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Designate a "Time 0" aliquot and freeze it immediately at -80°C.
3. Time-Point Analysis:
-
At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage temperature.
-
Dilute the samples to a suitable concentration for analysis.
4. Analytical Method:
-
Analyze the concentration and purity of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the peak area of the parent compound at each time point to the "Time 0" sample to calculate the percentage of compound remaining.
5. Data Interpretation:
-
Plot the percentage of remaining compound against time for each storage condition to establish a stability profile.
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: PROTAC mechanism involving (S,R,S)-AHPC-Me.
References
Technical Support Center: Improving Cell Permeability of (S,R,S)-AHPC-Me Based Degraders
Disclaimer: Information on a specific degrader identified as "(S,R,S)-AHPC-Me" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the cell permeability of protein degraders based on established principles for molecules in the "beyond Rule of 5" chemical space, such as Proteolysis Targeting Chimeras (PROTACs). The information presented here is intended for research purposes and should be adapted to the specific characteristics of your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: My (S,R,S)-AHPC-Me based degrader shows potent activity in biochemical assays but weak or no activity in cell-based assays. What could be the problem?
A1: A common reason for this discrepancy is poor cell permeability.[1] Due to their high molecular weight and polar surface area, many degraders struggle to cross the cell membrane to reach their intracellular targets.[2][3] It is crucial to experimentally assess the cell permeability of your compound.
Q2: What are the key physicochemical properties that influence the cell permeability of a degrader?
A2: Several properties are critical, including:
-
Molecular Weight (MW): While degraders often exceed the typical "Rule of 5" guideline of <500 Da, minimizing MW where possible is beneficial.[4]
-
Lipophilicity (LogP/LogD): An optimal lipophilicity is required. Too low, and the molecule won't partition into the lipid bilayer; too high, and it may get stuck in the membrane or have poor solubility.[5]
-
Topological Polar Surface Area (TPSA): A lower TPSA is generally associated with better permeability.[6]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): Reducing the number of HBDs and HBAs can improve permeability.[7]
-
Rotatable Bonds: A high number of rotatable bonds can be detrimental to permeability.[8]
Q3: How can I experimentally measure the cell permeability of my degrader?
A3: Two common assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[4][7] It's useful for early-stage screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[4] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux.[3][9]
Q4: What is the "hook effect" and could it be mistaken for poor permeability?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[10] This is due to the formation of non-productive binary complexes (PROTAC:Target or PROTAC:E3 Ligase) that compete with the formation of the productive ternary complex (Target:PROTAC:E3 Ligase).[10] While distinct from poor permeability, it can also lead to a lack of cellular activity at high concentrations. It is important to perform a full dose-response curve to identify the optimal concentration for degradation and rule out the hook effect.
Troubleshooting Guide: Low Cell Permeability
If you have confirmed that your (S,R,S)-AHPC-Me based degrader has low cell permeability, consider the following strategies:
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Passive Diffusion | High polarity, excessive hydrogen bonding capacity. | Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.[4][5] |
| High Molecular Weight and/or TPSA. | Linker Optimization: Explore shorter or more rigid linkers to reduce MW and TPSA. Replacing flexible PEG linkers with alkyl chains or incorporating cyclic structures can be beneficial.[4][10] | |
| Suboptimal Lipophilicity. | Modulate Lipophilicity: Systematically modify the linker or non-critical regions of the warhead or E3 ligase ligand to achieve an optimal LogP/LogD, generally aiming for a LogP between 3 and 5.[5] | |
| Active Efflux | Recognition by cellular efflux transporters (e.g., P-gp). | Caco-2 Bidirectional Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio significantly greater than 1 indicates active efflux.[9] |
| Structural Modification: Modify the degrader structure to reduce its affinity for efflux transporters. This can involve altering charge, lipophilicity, or adding bulky groups. | ||
| Poor Aqueous Solubility | High lipophilicity or crystalline structure. | Improve Solubility: Introduce basic nitrogen atoms into aromatic rings or alkyl linkers.[11] Consider formulation strategies such as using polymeric micelles or lipid-based nanoparticles.[2][12] |
| Prodrug Approach: Convert a polar functional group to a more lipophilic moiety that is cleaved intracellularly to release the active degrader.[11][13] |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of (S,R,S)-AHPC-Me Analogs
| Compound | MW (Da) | ALogP | TPSA (Ų) | HBD | HBA |
| (S,R,S)-AHPC-Me | 850 | 2.5 | 150 | 5 | 10 |
| Analog 1 (Ester) | 851 | 3.1 | 140 | 4 | 10 |
| Analog 2 (Short Linker) | 790 | 2.8 | 135 | 5 | 9 |
| Analog 3 (Cyclic Linker) | 835 | 3.5 | 142 | 4 | 9 |
Table 2: Hypothetical Permeability and Degradation Data for (S,R,S)-AHPC-Me Analogs
| Compound | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Cellular DC₅₀ (nM) |
| (S,R,S)-AHPC-Me | <0.1 | <0.1 | >10 | >1000 |
| Analog 1 (Ester) | 0.5 | 0.3 | 8.5 | 500 |
| Analog 2 (Short Linker) | 0.8 | 0.6 | 5.2 | 250 |
| Analog 3 (Cyclic Linker) | 1.2 | 1.0 | 2.1 | 100 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane), to an acceptor well.[14]
Methodology:
-
Prepare a 96-well filter plate by coating the filter membrane of each well with the lipid solution.
-
Add the test compound (e.g., at 10 µM) to the donor wells (the filter plate).
-
Fill the acceptor wells of a 96-well plate with buffer.
-
Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubate at room temperature for a specified time (e.g., 5 hours).
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
Principle: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells grown on a semi-permeable membrane to model the intestinal barrier. It assesses both passive diffusion and active transport.[3][9]
Methodology:
-
Seed Caco-2 cells on a 96-well transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity using a marker such as Lucifer yellow.
-
For apical to basolateral (A-B) permeability, add the test compound to the apical (upper) chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral (lower) chamber.
-
Incubate for a set time (e.g., 2 hours).
-
Take samples from the receiving chamber at specified time points and analyze the compound concentration by LC-MS/MS.
-
Calculate the Papp values for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
Visualizations
Caption: Troubleshooting workflow for low cellular activity of a degrader.
Caption: Key strategies for enhancing the cell permeability of degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. enamine.net [enamine.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAMPA | Evotec [evotec.com]
Technical Support Center: Synthesis of (S,R,S)-AHPC-Me Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating the (S,R,S)-AHPC-Me moiety. This guide provides troubleshooting advice and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common challenges encountered when coupling (S,R,S)-AHPC-Me to a linker or warhead?
A1: The most frequent challenges in the coupling of (S,R,S)-AHPC-Me involve incomplete reactions, side reactions, and difficult purification. The key reactive sites on the (S,R,S)-AHPC-Me core are the secondary amine on the pyrrolidine ring and the hydroxyl group on the hydroxyproline scaffold. Protecting group strategies are crucial to ensure selective coupling.
Troubleshooting:
-
Incomplete Amide Bond Formation:
-
Problem: Low yield of the desired coupled product.
-
Solution:
-
Optimize your coupling reagents. Standard reagents like HATU, HOBt, and T3P are commonly used. Consider screening different reagents to find the most effective for your specific substrates.
-
Ensure your starting materials are anhydrous. Water can hydrolyze activated esters and reduce coupling efficiency.
-
Increase the equivalents of the coupling agent and/or the (S,R,S)-AHPC-Me (or the coupling partner).
-
Extend the reaction time and monitor progress by LC-MS.
-
-
-
Side Reactions:
-
Problem: Formation of multiple products, complicating purification.
-
Solution:
-
Epimerization: The stereochemistry of (S,R,S)-AHPC-Me is critical for its binding to the VHL E3 ligase.[1] To minimize epimerization at the alpha-carbon of the amino acid during coupling, use coupling reagents known to suppress this side reaction (e.g., COMU, TBTU) and perform the reaction at a low temperature (0 °C).
-
Reaction at the Hydroxyl Group: If you are coupling to the amine, ensure the hydroxyl group is protected (e.g., with a silyl protecting group like TBS) to prevent undesired esterification.
-
-
-
Difficult Purification:
-
Problem: The desired product is difficult to separate from starting materials or byproducts.
-
Solution:
-
Optimize your chromatography conditions. A gradient elution with a reverse-phase HPLC is often necessary for purifying PROTACs.
-
If the polarity of the product and starting material are very similar, consider a different protecting group strategy to alter the polarity of one of the components.
-
-
Q2: What are the best practices for protecting group strategy when synthesizing with (S,R,S)-AHPC-Me?
A2: A robust protecting group strategy is essential for the successful synthesis of (S,R,S)-AHPC-Me containing PROTACs. The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions without affecting each other.
Recommended Protecting Groups:
| Functional Group | Protecting Group | Deprotection Conditions |
| Secondary Amine (Pyrrolidine) | Boc (tert-Butyloxycarbonyl) | Acidic conditions (e.g., TFA in DCM) |
| Hydroxyl Group | TBS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF in THF) |
| Carboxylic Acid (on linker) | t-Bu (tert-Butyl ester) | Acidic conditions (e.g., TFA in DCM) |
Experimental Protocols
General Protocol for Amide Coupling of (S,R,S)-AHPC-Me to a Carboxylic Acid-functionalized Linker
This protocol describes a general method for the coupling of the amine of (S,R,S)-AHPC-Me to a linker containing a terminal carboxylic acid.
Materials:
-
(S,R,S)-AHPC-Me hydrochloride
-
Linker with a terminal carboxylic acid
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the linker (1.0 equivalent) and (S,R,S)-AHPC-Me hydrochloride (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
References
Technical Support Center: Optimizing Ternary Complex Cooperativity with (S,R,S)-AHPC-Me
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S,R,S)-AHPC-Me for the development of potent Proteolysis Targeting Chimeras (PROTACs). Here, you will find answers to frequently asked questions and detailed troubleshooting guides to navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-Me and what is its primary function in PROTACs?
(S,R,S)-AHPC-Me is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. [1][2][3] Its primary role in a PROTAC is to recruit the VHL E3 ligase to a target protein of interest (POI). This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-VHL), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5][6] (S,R,S)-AHPC-Me is a derivative of the well-characterized VHL ligand, VH032.[7]
Q2: What is ternary complex cooperativity and why is it important for PROTAC efficacy?
Ternary complex cooperativity (α) is a measure of how the binding of the PROTAC to one of its target proteins (either the POI or the E3 ligase) affects its affinity for the other.[8][9] It is a critical parameter for the efficacy of a PROTAC.
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-VHL) increases the affinity for the POI, leading to a more stable ternary complex. This is generally desirable as it can lead to more efficient ubiquitination and degradation.[8][9]
-
Negative Cooperativity (α < 1): The formation of a binary complex decreases the affinity for the second protein, resulting in a less stable ternary complex.
-
No Cooperativity (α = 1): The binding events are independent.
Highly cooperative interactions can enhance the potency and selectivity of PROTACs.[9]
Q3: How does the stereochemistry of AHPC-Me impact VHL binding and ternary complex formation?
The stereochemistry of the AHPC core is crucial for effective binding to VHL. The (S,R,S) configuration is the active stereoisomer that fits into the VHL binding pocket. Other stereoisomers, such as (S,S,S)-AHPC, are often used as negative controls in experiments as they do not bind to VHL and thus, do not facilitate ternary complex formation. This highlights the high degree of stereochemical recognition by the VHL E3 ligase.
Q4: Can (S,R,S)-AHPC-Me be modified, for instance, with a linker?
Yes, (S,R,S)-AHPC-Me is a versatile VHL ligand that can be conjugated to various linkers. The linker connects the VHL ligand to the ligand for the protein of interest (POI), forming the complete PROTAC molecule. The nature, length, and attachment point of the linker are critical parameters that can significantly influence the stability and geometry of the ternary complex, and consequently, the degradation efficiency.[7]
Troubleshooting Guides
This section addresses common problems encountered during experiments involving (S,R,S)-AHPC-Me-based PROTACs.
| Problem | Possible Causes | Recommended Solutions |
| No or poor target protein degradation | 1. Inefficient ternary complex formation: The linker may not be optimal, leading to steric hindrance or an unfavorable orientation of the POI and VHL. 2. Low cooperativity: The PROTAC may not effectively stabilize the ternary complex. 3. Poor cell permeability of the PROTAC: The PROTAC may not be reaching its intracellular targets. 4. Chosen E3 ligase (VHL) is not expressed or is inactive in the cell line. | 1. Optimize the linker: Synthesize and test a library of PROTACs with varying linker lengths and compositions. 2. Assess ternary complex formation and cooperativity: Use biophysical assays like SPR, ITC, or NanoBRET to quantify the stability of the ternary complex.[8][10][11] 3. Improve cell permeability: Modify the physicochemical properties of the PROTAC to enhance cell uptake. 4. Confirm VHL expression: Use Western blotting or proteomics to verify the presence of VHL in your cell model. Consider using a different E3 ligase if VHL is not suitable. |
| "Hook effect" observed in degradation assays | The "hook effect" is characterized by a decrease in degradation at high PROTAC concentrations. This occurs when excess PROTAC molecules form binary complexes with either the POI or VHL, preventing the formation of the productive ternary complex. | This is an inherent property of bifunctional molecules. The focus should be on identifying the optimal concentration range for degradation (the "sweet spot"). Biophysical assays can help to understand the concentrations at which binary versus ternary complexes are favored. |
| Inconsistent or non-reproducible results | 1. Compound instability: The PROTAC may be degrading in the experimental medium. 2. Cell-based variability: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system. | 1. Assess compound stability: Use techniques like HPLC to determine the stability of your PROTAC under experimental conditions. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and maintain uniform seeding densities and culture conditions. |
| Ternary complex forms, but no ubiquitination is observed | The geometry of the ternary complex may not be conducive to the transfer of ubiquitin from the E2 conjugating enzyme to the lysine residues on the surface of the POI. | Redesign the PROTAC: Modify the linker attachment point on either the VHL ligand or the POI ligand to alter the orientation of the two proteins within the ternary complex. |
Quantitative Data Summary
The following table summarizes key biophysical parameters for a well-characterized VHL-based PROTAC, MZ1, which utilizes a VHL ligand similar to (S,R,S)-AHPC-Me. This data illustrates the principles of measuring binary and ternary affinities to determine cooperativity.
| Interaction | Technique | Dissociation Constant (KD) | Cooperativity (α) |
| MZ1 + VHL | SPR | 29 nM | N/A |
| MZ1 + Brd4BD2 | SPR | 1 nM | N/A |
| VHL-MZ1-Brd4BD2 (Ternary Complex) | SPR | ~1.1 nM | ~26 |
| MZ1 + VHL | ITC | 66 nM | N/A |
| MZ1 + Brd4BD2 | ITC | 4 nM | N/A |
| VHL-MZ1-Brd4BD2 (Ternary Complex) | ITC | ~4.4 nM | ~15 |
Data synthesized from published literature on the well-characterized PROTAC MZ1, which employs a VHL ligand structurally related to (S,R,S)-AHPC-Me.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol outlines the steps to measure the kinetics and affinity of ternary complex formation.[8][12][13][14]
Objective: To determine the binding affinities (KD) of the binary and ternary complexes and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip CM5)
-
Immobilization reagents (e.g., Amine Coupling Kit)
-
Purified VHL E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)
-
Purified protein of interest (POI)
-
(S,R,S)-AHPC-Me-based PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of VHL:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the VHL E3 ligase complex onto the chip surface to the desired response level.
-
Deactivate any remaining active esters.
-
-
Binary Interaction Analysis (PROTAC to VHL):
-
Inject a series of concentrations of the PROTAC over the immobilized VHL surface.
-
Measure the association and dissociation rates.
-
Fit the data to a suitable binding model to determine the KD of the PROTAC-VHL interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VHL surface.
-
Measure the association and dissociation rates of the ternary complex.
-
Fit the data to determine the KD of the ternary complex.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the following formula: α = KD (PROTAC to VHL) / KD (Ternary Complex)
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol details the use of ITC to measure the thermodynamic parameters of ternary complex formation.[8][15][16][17]
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary interactions.
Materials:
-
Isothermal titration calorimeter
-
Purified VHL E3 ligase complex
-
Purified POI
-
(S,R,S)-AHPC-Me-based PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the VHL complex and the POI against the same buffer to minimize buffer mismatch effects.
-
Dissolve the PROTAC in the final dialysis buffer.
-
-
Binary Titration (PROTAC into VHL):
-
Load the VHL solution into the sample cell.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the VHL solution, measuring the heat change after each injection.
-
Integrate the heat pulses and fit the data to a binding model to determine KD, n, and ΔH.
-
-
Ternary Titration:
-
Prepare a solution of the VHL complex pre-saturated with the PROTAC.
-
Load this solution into the sample cell.
-
Load the POI solution into the injection syringe.
-
Perform the titration as described above to measure the thermodynamics of the POI binding to the pre-formed VHL-PROTAC binary complex.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) from the determined KD values.
-
Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells
This protocol describes a live-cell assay to monitor the formation of the ternary complex.[10][18][19][20][21]
Objective: To detect and quantify the formation of the POI-PROTAC-VHL ternary complex within a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-POI fusion protein
-
Expression vector for HaloTag®-VHL fusion protein
-
Transfection reagent
-
(S,R,S)-AHPC-Me-based PROTAC
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors.
-
-
Cell Plating:
-
Plate the transfected cells in a suitable multi-well plate.
-
-
Compound Treatment:
-
Add serial dilutions of the PROTAC to the cells.
-
Incubate for the desired time to allow for ternary complex formation.
-
-
Reagent Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand and allow it to label the HaloTag®-VHL fusion protein.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Measurement:
-
Measure the donor luminescence (at 460 nm) and the acceptor fluorescence (at >610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-Me to recruit the VHL E3 ligase.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. aragen.com [aragen.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Analysis of Cooperativity by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com.cn]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 20. Ternary Complex Formation [promega.com]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S,R,S)-AHPC-Me Conjugated PROTACs
Welcome to the technical support center for the purification of (S,R,S)-AHPC-Me conjugated PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying (S,R,S)-AHPC-Me conjugated PROTACs?
A1: The main challenges in purifying (S,R,S)-AHPC-Me conjugated PROTACs stem from their inherent structural complexity. These molecules are often large, possess multiple chiral centers, and can have poor solubility. Key challenges include:
-
Diastereomeric Separation: The synthesis of (S,R,S)-AHPC-Me conjugated PROTACs can result in the formation of diastereomers, such as the corresponding (R,S,S) or other isomers, which can be difficult to separate from the desired (S,R,S) stereoisomer.[1][2]
-
Impurities: The multi-step synthesis can lead to a variety of impurities, including unreacted starting materials, reagents, byproducts from side reactions, and degradation products.
-
Poor Chromatographic Behavior: The physicochemical properties of PROTACs, such as their tendency to aggregate and their variable solubility, can lead to poor peak shapes and difficult separations in chromatographic methods.
-
Low Yields: The complexity of the synthesis and purification process can often result in low overall yields of the final, highly pure product.
Q2: What are the recommended purification methods for (S,R,S)-AHPC-Me conjugated PROTACs?
A2: A multi-step purification strategy is typically required. The most common methods employed are:
-
Flash Chromatography: Often used for initial purification of the crude product to remove major impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): A highly effective method for purifying the PROTAC to a high degree of purity. Reversed-phase HPLC is commonly used.
-
Supercritical Fluid Chromatography (SFC): Particularly useful for the challenging separation of diastereomers due to its high efficiency and unique selectivity. Chiral stationary phases are often employed in SFC for this purpose.[3][4][5][6][7]
Q3: How can I confirm the identity and purity of my purified (S,R,S)-AHPC-Me conjugated PROTAC?
A3: A combination of analytical techniques is essential for comprehensive characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the purified compound and assess its purity. LC-MS/MS can be used for structural confirmation by analyzing fragmentation patterns.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the PROTAC. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed structural information.
-
Chiral Chromatography (HPLC or SFC): To confirm the diastereomeric purity of the final product.
Troubleshooting Guides
Flash Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system. - Column overloading. - Co-elution of closely related impurities. | - Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for VHL-based PROTACs is a gradient of methanol in dichloromethane.[1] - Reduce the amount of crude material loaded onto the column. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Elutes Too Quickly or Too Slowly | - Solvent polarity is too high or too low. | - Adjust the gradient of the mobile phase. If the product elutes too quickly, decrease the initial polarity. If it elutes too slowly, increase the polarity of the eluting solvent more rapidly. |
| Streaking or Tailing of the Product Band | - Compound insolubility in the mobile phase. - Strong interaction with the stationary phase. - Degradation on the column. | - Ensure the crude material is fully dissolved before loading. Consider a stronger solvent for loading if compatible with the mobile phase. - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. - Check the stability of the compound on silica gel using a TLC spot test. If unstable, consider an alternative purification method like preparative HPLC. |
Preparative HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Column overloading. - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. | - Reduce the injection volume or concentration of the sample. - Add an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape. - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. |
| Poor Resolution Between Diastereomers | - Non-optimal stationary phase or mobile phase. | - Screen different C18 columns from various manufacturers as they can have different selectivities. - Optimize the gradient slope; a shallower gradient can improve resolution. - Consider using a different organic modifier (e.g., methanol instead of acetonitrile). - For very difficult separations, SFC with a chiral stationary phase is recommended. |
| Low Recovery of the Product | - Irreversible adsorption to the column. - Precipitation of the sample on the column. | - Passivate the HPLC system and column with a blank injection of a high concentration of a similar compound to block active sites. - Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, consider a different injection solvent or a lower concentration. |
Chiral Supercritical Fluid Chromatography (SFC) for Diastereomer Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Separation of Diastereomers | - Incorrect chiral stationary phase (CSP). - Non-optimal mobile phase composition. | - Screen a variety of chiral columns (e.g., polysaccharide-based columns like Chiralpak series).[3][4] - Optimize the co-solvent (e.g., methanol, ethanol, isopropanol) and its percentage in the mobile phase. - Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can significantly impact selectivity. |
| Poor Peak Shape | - Sample overload. - Inappropriate co-solvent or additive. | - Reduce the amount of sample injected. - Experiment with different co-solvents and additives. Sometimes a small amount of a stronger solvent can improve peak shape. |
Experimental Protocols
General Preparative HPLC Protocol for (S,R,S)-AHPC-Me Conjugated PROTACs
This protocol is a general starting point and should be optimized for each specific PROTAC molecule.
-
Column: C18 reversed-phase column (e.g., 19 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 20-80% B over 30 minutes. This should be optimized based on analytical HPLC data.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the crude or partially purified PROTAC in a minimal amount of DMSO and then dilute with the initial mobile phase composition. Ensure the sample is fully dissolved and filtered before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze by LC-MS to identify the fractions containing the pure product.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.
General Analytical SFC Method for Chiral Separation
This protocol is a starting point for the analysis and potential preparative separation of diastereomers.
-
Column: Chiral stationary phase (e.g., Chiralpak IA, IB, IC, etc.).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol, Ethanol, or Isopropanol.
-
Gradient/Isocratic: Start with an isocratic elution of 20-40% co-solvent. A gradient can be used for screening.
-
Flow Rate: 3-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV and/or Mass Spectrometry.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for an (S,R,S)-AHPC-Me conjugated PROTAC.
General Purification Workflow
Caption: A typical purification workflow for (S,R,S)-AHPC-Me conjugated PROTACs.
References
- 1. pnas.org [pnas.org]
- 2. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromedia.org [chromedia.org]
- 7. chiraltech.com [chiraltech.com]
- 8. sciex.com [sciex.com]
- 9. lcms.cz [lcms.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to VHL Ligands for PROTACs: (S,R,S)-AHPC-Me in Focus
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC design, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of the VHL ligand (S,R,S)-AHPC-Me against other commonly used VHL ligands, supported by experimental data to inform rational PROTAC design.
(S,R,S)-AHPC-Me is a high-affinity VHL ligand that has gained significant attention due to its incorporation in highly potent PROTACs, most notably ARV-771, a BET degrader with a half-maximal degradation concentration (DC50) of less than 1 nM in castration-resistant prostate cancer (CRPC) cells.[1][2][3] Structurally, (S,R,S)-AHPC-Me is a derivative of (S,R,S)-AHPC (also known as VH032-NH2), a well-characterized VHL ligand.[4] This guide will delve into a comparative analysis of (S,R,S)-AHPC-Me with other key VHL ligands such as VH032 and VH298, focusing on binding affinity, ternary complex formation, and the resulting degradation efficiency of their respective PROTACs.
Quantitative Comparison of VHL Ligand Performance
The efficacy of a VHL-recruiting PROTAC is intrinsically linked to the binding affinity of its VHL ligand, the stability of the ternary complex it forms with the target protein and VHL, and its efficiency in inducing target protein degradation. The following tables summarize key performance data for various VHL ligands and the PROTACs they are incorporated into.
Table 1: Comparison of VHL Ligand Binding Affinities
| VHL Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| (S,R,S)-AHPC-Me | Not directly reported; inferred high affinity from potent PROTAC activity | Not directly reported | Inferred from PROTAC cellular activity |
| (S,R,S)-AHPC (VH032-NH2) | Not directly reported | Indirectly validated via PROTAC activity (GMB-475 IC50 = 1.11 µM for target degradation)[4] | Cellular degradation assays |
| VH032 | 185 nM | - | Isothermal Titration Calorimetry (ITC) |
| VH298 | 80 - 90 nM[5] | - | ITC, Fluorescence Polarization[5] |
| VHL-IN-1 | 37 nM | - | Not specified |
| VL285 | - | 0.34 µM | Not specified |
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs Utilizing Different VHL Ligands
| PROTAC | VHL Ligand | Target Protein | Cell Line | DC50 | Dmax |
| ARV-771 | (S,R,S)-AHPC-Me | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM[1][3] | >90%[6] |
| MZ1 | VH032 derivative | BRD4 | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| dBET1 | Not specified | BRD4 | MV4;11 | ~430 nM | >95% |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these ligands, the following diagrams illustrate the VHL-mediated PROTAC signaling pathway and a general experimental workflow for assessing PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the comparative evaluation of VHL ligands and their corresponding PROTACs. Below are detailed protocols for key experiments.
VHL Ligand Binding Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.
-
Materials:
-
Recombinant VHL protein
-
Fluorescently labeled VHL ligand (tracer)
-
Europium cryptate-labeled anti-tag antibody (for tagged VHL protein)
-
Test compounds ((S,R,S)-AHPC-Me or other VHL ligands)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
VHL Addition: Add the recombinant VHL protein to each well.
-
Tracer and Antibody Addition: Add a pre-mixed solution of the fluorescently labeled VHL ligand and the europium-labeled antibody to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the test compound concentration to determine the IC50 value.
-
Ternary Complex Formation Assay: Co-Immunoprecipitation (Co-IP)
This assay confirms the formation of the ternary complex (Target-PROTAC-VHL) within a cellular context.
-
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC molecule
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against the target protein and VHL
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC molecule at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells to release protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, followed by the addition of protein A/G magnetic beads to pull down the target protein and its binding partners.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the target protein and VHL to detect the presence of the ternary complex.
-
Protein Degradation Assay: Western Blotting
This is the standard method for quantifying the reduction of a target protein following PROTAC treatment.
-
Materials:
-
Cells expressing the target protein
-
PROTAC molecule
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The selection of a VHL ligand is a pivotal decision in the design of effective PROTACs. While direct, head-to-head binding affinity data for (S,R,S)-AHPC-Me is not extensively published, its incorporation into the highly potent BET degrader ARV-771 provides strong evidence of its superior performance characteristics. The nanomolar degradation efficiency of ARV-771 suggests that (S,R,S)-AHPC-Me facilitates the formation of a highly stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. In comparison to PROTACs utilizing other VHL ligands like derivatives of VH032, ARV-771 demonstrates exceptional potency. This guide provides researchers with the necessary comparative data and detailed experimental protocols to make informed decisions in the selection and validation of VHL ligands for their targeted protein degradation research. The continued exploration and characterization of novel VHL ligands will undoubtedly further refine and expand the power of PROTAC technology.
References
A Comparative Guide to VHL and CRBN Ligands in Targeted Protein Degradation
In the landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN) have been the most extensively utilized for this purpose. This guide provides an objective comparison of PROTACs employing VHL ligands, such as (S,R,S)-AHPC-Me, and those utilizing CRBN ligands, with a focus on their performance metrics, supported by experimental data.
(S,R,S)-AHPC-Me is a ligand that specifically binds to the VHL E3 ligase, enabling the recruitment of this enzyme to a target protein for degradation.[1][2][3] It is a key component in the well-characterized BET bromodomain degrader, ARV-771.[1][2][3] On the other hand, a variety of ligands, most notably derivatives of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, are used to recruit the CRBN E3 ligase.[4][][6]
The choice between a VHL- or CRBN-based PROTAC can significantly influence the degradation efficiency, target selectivity, and pharmacokinetic properties of the resulting molecule.[7][8]
Performance Comparison: VHL vs. CRBN Ligands in PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize key quantitative data for representative VHL and CRBN-based PROTACs targeting the same protein, the BET bromodomain protein BRD4, to provide a comparative perspective.
| VHL-Based PROTACs Targeting BRD4 | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line |
| ARV-771 | (S,R,S)-AHPC-Me | BET proteins | <1 nM | >90% | 22Rv1 (prostate cancer) |
| MZ1 | VH032 (an analog of (S,R,S)-AHPC) | BET proteins | ~1.8 nM | >90% | HeLa (cervical cancer) |
| CRBN-Based PROTACs Targeting BRD4 | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line |
| dBET1 | Pomalidomide | BRD4 | ~4.3 nM | >95% | MV4;11 (leukemia) |
| ARV-825 | Pomalidomide | BET proteins | ~1 nM | >95% | Burkitt's Lymphoma cell lines |
It is important to note that direct head-to-head comparisons of PROTACs with identical target binders and linkers are limited in published literature.[7] The degradation efficiency can be influenced by the specific cell line, the linker chemistry, and the nature of the target protein-binding moiety.[7]
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for both VHL and CRBN-based PROTACs. The PROTAC molecule forms a ternary complex with the target protein and the E3 ligase (either VHL or CRBN), leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for comparing the efficacy of VHL- and CRBN-based PROTACs.
Caption: Workflow for comparing VHL- and CRBN-based PROTACs.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is critical for the accurate comparison of PROTAC performance. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the VHL- or CRBN-based PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[9]
Fluorescence Polarization (FP) for Binding Affinity
FP assays are used to measure the binding affinity of the PROTAC to the E3 ligase and the target protein, as well as the formation of the ternary complex.[10]
1. Principle:
-
The assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to a protein, its tumbling is slower, leading to higher polarization.
2. Binary Binding Assay (PROTAC to E3 Ligase):
-
A fluorescently labeled ligand for the E3 ligase (e.g., a fluorescent analog of (S,R,S)-AHPC-Me for VHL) is used as the tracer.
-
In a multi-well plate, the tracer and the purified E3 ligase are incubated together.
-
The PROTAC is then titrated into the wells, displacing the tracer and causing a decrease in fluorescence polarization.
-
The IC50 value, which represents the concentration of the PROTAC that displaces 50% of the tracer, is determined and can be converted to a binding affinity (Ki).
3. Ternary Complex Formation Assay:
-
To assess the formation of the Target-PROTAC-E3 ligase complex, the assay is performed in the presence of all three components.
-
An increase in fluorescence polarization upon the addition of the unlabeled target protein to a pre-formed PROTAC-E3 ligase complex (with a fluorescently labeled PROTAC) can indicate positive cooperativity in ternary complex formation.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This technique provides an unbiased, global view of protein level changes across the proteome following PROTAC treatment, which is crucial for assessing selectivity.[11]
1. Sample Preparation:
-
Cells are treated with the PROTAC at a concentration around its DC50 value for the target protein, alongside a vehicle control.
-
Cells are harvested, and proteins are extracted, denatured, reduced, and alkylated.
-
Proteins are then digested into peptides, typically using trypsin.
2. Quantitative Proteomic Analysis (e.g., using Tandem Mass Tags - TMT):
-
Peptides from different samples (e.g., vehicle-treated and PROTAC-treated) are labeled with different isobaric TMT reagents.
-
The labeled samples are then combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
During MS/MS analysis, the TMT tags fragment, generating reporter ions whose intensities correspond to the relative abundance of the peptide in each original sample.
3. Data Analysis:
-
The MS data is processed to identify and quantify thousands of proteins.
-
Statistical analysis is performed to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the control.
-
The results will show the degradation of the intended target protein and any off-target proteins that are also degraded.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (S,R,S)-AHPC-Me and its Inactive Stereoisomer (S,S,S)-AHPC as VHL Ligands in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S,R,S)-AHPC-Me, a widely utilized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, and its stereoisomer, (S,S,S)-AHPC, which serves as a negative control in targeted protein degradation studies. The differentiation between the active and inactive isomers is crucial for the validation of on-target effects in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to VHL-based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design. The (S,R,S) stereoisomer of the AHPC (aminohydroxy-phenyl-carboxamide) core scaffold has been established as a potent binder to VHL, facilitating the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The Critical Role of Stereochemistry in VHL Recognition
The binding of ligands to the VHL E3 ligase is highly dependent on their stereochemical configuration. The (S,R,S) configuration of the AHPC core is the active conformation that fits into the binding pocket of VHL. In contrast, the (S,S,S) stereoisomer is designed to be an inactive counterpart, serving as an essential negative control in experiments.[1] The use of such a control allows researchers to confirm that the observed degradation of a target protein is a direct result of the PROTAC-mediated recruitment of VHL and not due to off-target effects of the molecule.
While (S,S,S)-AHPC is widely cited as a negative control, specific quantitative binding affinity data (e.g., Kd or IC50 values) from direct head-to-head comparisons with (S,R,S)-AHPC-Me were not prominently available in the reviewed literature. However, the consistent use of (S,S,S)-AHPC as a negative control across numerous studies underscores its inability to effectively bind to VHL and, consequently, its failure to induce target protein degradation. The efficacy of (S,R,S)-AHPC-Me is often demonstrated through its incorporation into potent PROTACs, such as ARV-771, which effectively degrades BET proteins.[2]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a VHL-recruiting PROTAC is a multi-step intracellular process. The diagram below illustrates this signaling cascade.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for Assessing VHL Ligand Efficacy
A variety of biochemical and cellular assays are employed to determine the binding affinity of ligands to VHL and the subsequent efficacy of the resulting PROTACs.
VHL Binding Assays
These assays directly measure the interaction between the VHL ligand and the VHL protein complex.
-
Fluorescence Polarization (FP): This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound. A decrease in polarization indicates successful competition and binding of the test compound to VHL.
-
Materials: 96- or 384-well plates, fluorescently labeled VHL probe (e.g., BDY FL VH032), purified VHL protein complex (VHL/Elongin B/Elongin C), test compounds ((S,R,S)-AHPC-Me and (S,S,S)-AHPC), assay buffer, and a microplate reader capable of measuring fluorescence polarization.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the purified VHL protein complex to the wells of the microplate.
-
Add the test compound dilutions to the wells.
-
Add the fluorescently labeled VHL probe to all wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Calculate the IC50 values from the resulting dose-response curves.
-
-
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): This assay measures the proximity between a donor fluorophore (e.g., on an anti-tag antibody bound to VHL) and an acceptor fluorophore (e.g., on a labeled ligand).
-
Materials: 384-well low-volume plates, His-tagged VHL protein complex, anti-His antibody labeled with a donor fluorophore (e.g., Europium cryptate), a VHL ligand labeled with an acceptor fluorophore, test compounds, and a TR-FRET compatible plate reader.
-
Procedure:
-
Dispense serial dilutions of the test compounds into the plate.
-
Add the His-tagged VHL protein complex.
-
Add the donor-labeled anti-His antibody and the acceptor-labeled VHL ligand.
-
Incubate to allow for binding.
-
Measure the TR-FRET signal. A decrease in the FRET signal indicates displacement of the labeled ligand by the test compound.
-
-
Cellular Assays for PROTAC Efficacy
These assays assess the ability of a PROTAC to induce the degradation of the target protein within a cellular context.
-
Western Blotting: This is a standard method to quantify the levels of the target protein after treatment with the PROTAC.
-
Procedure:
-
Treat cells with the active PROTAC (containing (S,R,S)-AHPC-Me) and the negative control PROTAC (containing (S,S,S)-AHPC) at various concentrations and for different durations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation.
-
-
-
Co-Immunoprecipitation (Co-IP): This assay is used to confirm the formation of the ternary complex (VHL-PROTAC-POI) in cells.
-
Procedure:
-
Treat cells with the PROTAC.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with an antibody against either the target protein or VHL.
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the proteins and analyze the eluate by Western blotting for the presence of all three components of the ternary complex.
-
-
The workflow for a typical PROTAC experiment to evaluate the efficacy of (S,R,S)-AHPC-Me versus (S,S,S)-AHPC is depicted below.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
The stereochemical configuration of VHL ligands is a critical determinant of their binding affinity and, consequently, the efficacy of the resulting PROTACs. (S,R,S)-AHPC-Me is a well-established, potent VHL ligand that facilitates the degradation of target proteins. In contrast, its stereoisomer, (S,S,S)-AHPC, serves as an indispensable negative control to validate that the observed biological effects are due to the specific, VHL-mediated degradation pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the efficacy of their VHL-based PROTACs and to confirm the on-target mechanism of action by comparing the active compound with its inactive control.
References
A Comparative Guide to Validating Target Engagement of (S,R,S)-AHPC-Me based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the target engagement of Proteolysis Targeting Chimeracs (PROTACs) that utilize the (S,R,S)-AHPC-Me von Hippel-Lindau (VHL) E3 ligase ligand. We present supporting experimental data, detailed protocols for key validation techniques, and visualizations to aid in the design and interpretation of your target engagement studies.
Introduction to (S,R,S)-AHPC-Me in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-Me is a derivative of the well-characterized VHL ligand VH032 and is a popular choice for the VHL-binding moiety in PROTAC design.[1] For instance, it is utilized in the synthesis of the potent BET bromodomain degrader, ARV-771, which exhibits a half-maximal degradation concentration (DC50) of less than 1 nM in castration-resistant prostate cancer cells.[2][3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical first step for successful protein degradation. Therefore, robust validation of target and E3 ligase engagement is paramount in PROTAC development.
Comparative Analysis of VHL Ligand Performance
The affinity of the VHL ligand is a key determinant of PROTAC efficacy. A higher affinity can lead to more efficient recruitment of the VHL E3 ligase complex and subsequent degradation of the target protein. Below is a comparison of the binding affinities of the parent compound of (S,R,S)-AHPC-Me, VH032, and other commonly used VHL ligands.
| VHL Ligand | Binding Affinity (Kd) to VHL | Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| VH101 | 44 nM | Surface Plasmon Resonance (SPR) | [6] |
| VH298 | Not explicitly found, but described as a potent VHL ligand | - | |
| VHL-IN-1 | 37 nM | Dissociation constant | [7] |
Experimental Validation of Target Engagement
Several techniques can be employed to validate the target engagement of (S,R,S)-AHPC-Me based PROTACs. This section provides a comparative overview of three widely used methods: NanoBRET, Cellular Thermal Shift Assay (CETSA), and Co-Immunoprecipitation (Co-IP).
Method Comparison
| Feature | NanoBRET | CETSA | Co-Immunoprecipitation (Co-IP) |
| Principle | Bioluminescence Resonance Energy Transfer to measure molecular proximity. | Ligand-induced thermal stabilization of the target protein. | Antibody-based pulldown of the target protein to identify interacting partners. |
| Readout | Ratiometric light emission. | Change in protein melting temperature (Tm) or soluble protein fraction. | Detection of interacting proteins by Western Blot. |
| Cellular Context | Live or permeabilized cells. | Live cells or cell lysates. | Cell lysates. |
| Quantitative | Highly quantitative (IC50, Kd). | Semi-quantitative to quantitative (EC50, ΔTm). | Semi-quantitative. |
| Throughput | High-throughput compatible. | Medium to high-throughput. | Low to medium-throughput. |
| Information Provided | Target engagement, ternary complex formation, cell permeability. | Target engagement. | Ternary complex formation. |
Experimental Protocols
NanoBRET™ Target Engagement and Ternary Complex Formation Assay
This technology uses bioluminescence resonance energy transfer (BRET) to measure the proximity of a NanoLuc® luciferase-tagged protein to a fluorescently labeled ligand or interacting protein in live cells.[8]
Objective: To quantify the binding of a PROTAC to its target protein and the formation of the ternary complex with the E3 ligase.
Experimental Workflow:
Figure 1: NanoBRET experimental workflow.
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc-fused target protein
-
Plasmid encoding HaloTag-fused VHL
-
NanoBRET™ Nano-Glo® substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
(S,R,S)-AHPC-Me based PROTAC (e.g., ARV-771)
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white assay plates
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the NanoLuc-target fusion and HaloTag-VHL fusion proteins.
-
Cell Plating: 24 hours post-transfection, plate the cells in 96-well plates.
-
Ligand and PROTAC Addition: Add the HaloTag® ligand to label the E3 ligase. Then, add serial dilutions of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ substrate.
-
Signal Measurement: Measure the donor and acceptor emission signals using a luminometer capable of filtered luminescence measurements. A dose-dependent increase in the BRET signal indicates ternary complex formation.[9]
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[10][11]
Objective: To confirm the direct binding of a PROTAC to its target protein in a cellular environment.
Experimental Workflow:
Figure 2: CETSA experimental workflow.
Materials:
-
Target cell line
-
(S,R,S)-AHPC-Me based PROTAC
-
PBS with protease inhibitors
-
Lysis buffer
-
Antibodies for the target protein and loading control
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Treat cultured cells with the PROTAC or vehicle control for a specified time.
-
Heat Treatment: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody against the target protein. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[11]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.[12]
Objective: To demonstrate the formation of the ternary complex (Target-PROTAC-VHL) in cells.
Experimental Workflow:
Figure 3: Co-Immunoprecipitation workflow.
Materials:
-
Target cell line
-
(S,R,S)-AHPC-Me based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibodies against the target protein and VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Treat cells with the PROTAC. It is often beneficial to pre-treat with a proteasome inhibitor to allow the ternary complex to accumulate.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or VHL, followed by the addition of protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and VHL. The presence of both proteins in the immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.[1]
Conclusion
Validating the target engagement of (S,R,S)-AHPC-Me based PROTACs is a critical step in their development. The choice of method depends on the specific question being addressed, the available resources, and the desired throughput. NanoBRET offers a high-throughput and quantitative approach to assess both target engagement and ternary complex formation in live cells. CETSA provides a valuable method to confirm direct target binding in a physiological context. Co-immunoprecipitation is a classic and reliable technique to demonstrate the formation of the ternary complex. By employing a combination of these methods, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and confidently advance promising candidates.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. selvita.com [selvita.com]
- 10. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linkers for (S,R,S)-AHPC-Me Based PROTACs in Targeted Protein Degradation
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals providing a comparative study of various linkers used in conjunction with the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, for the development of Proteolysis Targeting Chimeras (PROTACs). This guide summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways to inform the rational design of next-generation protein degraders.
The efficacy of a PROTAC is critically dependent on the chemical linker that connects the target-binding warhead to the E3 ligase ligand. The linker's composition, length, and rigidity profoundly influence the PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating its protein degradation efficiency. This guide focuses on PROTACs employing the well-established VHL ligand, (S,R,S)-AHPC-Me, and explores how different linker strategies impact their performance, with a particular focus on the degradation of Bromodomain and Extra-Terminal (BET) domain proteins, a prominent cancer target.
Comparative Performance of (S,R,S)-AHPC-Me PROTACs with Different Linkers
The following tables summarize quantitative data for (S,R,S)-AHPC-Me-based PROTACs with various linkers, targeting BET proteins. It is important to note that the data has been compiled from multiple studies and experimental conditions, such as cell lines, may vary.
| PROTAC | Linker Type | Target Protein(s) | DC50 | Dmax (%) | Cell Line(s) | Reference |
| ARV-771 | PEG/Alkyl | BRD2/3/4 | < 1 nM | Not Reported | 22Rv1, VCaP, LnCaP95 | [1][2][3][4][5][6] |
| MZ1 | PEG | BRD4 | ~25 nM | > 90% | HeLa | [7] |
| Compound 6 (JQ1-based) | PEG-3 | BRD4 | Not Reported | Significant Degradation | HeLa | [8] |
| Compound 7 (JQ1-based) | PEG-2 | BRD4 | Not Reported | Selective for BRD4 | HeLa | [8] |
| Compound 9 (JQ1-based) | PEG-3 | BRD4 | Not Reported | Significant Degradation | HeLa | [8] |
| Compound 10 (I-BET726-based) | PEG-4 | BRD3/4 | Not Reported | Selective for BRD3/4 over BRD2 | HeLa | [8] |
| VHL-recruiting PROTACs (unnamed) | PEG (0-4 units) | BRD4 | Potency decreased with increased linker length | Not Reported | H661 | [9] |
Table 1: Comparative Degradation Efficiency of (S,R,S)-AHPC-Me Based BET Degraders. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
| Linker Type | Key Physicochemical Properties | Impact on Cell Permeability |
| PEG Linkers | Increased hydrophilicity, potential for intramolecular hydrogen bonding. | Can enhance solubility. Flexible PEG linkers may adopt folded conformations, shielding polar surface area and improving permeability.[10] |
| Alkyl Linkers | Increased lipophilicity. | Can enhance passive diffusion across the cell membrane, but very long chains may lead to poor solubility.[9] |
| Rigid Linkers (e.g., containing cyclic structures) | Constrained conformation, reduced number of rotatable bonds. | Can improve metabolic stability and pre-organize the PROTAC for optimal ternary complex formation. The impact on permeability is context-dependent. |
Table 2: General Impact of Linker Composition on Physicochemical Properties and Cell Permeability.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative study. This section provides detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., 22Rv1 for BET proteins).
-
PROTAC of interest.
-
DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is used to predict the passive permeability of a PROTAC across the cell membrane.
Materials:
-
PAMPA plates (donor and acceptor plates with a lipid-infused artificial membrane).
-
PROTAC of interest.
-
Phosphate-buffered saline (PBS).
-
Organic solvent (e.g., dodecane).
-
Plate reader.
Procedure:
-
Preparation: Coat the membrane of the donor plate with the lipid/organic solvent mixture.
-
Assay Setup: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Incubate the plate for a defined period to allow for diffusion.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the permeability coefficient (Pe) based on the rate of diffusion.
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
Biophysical assays like SPR are used to measure the binding affinities and kinetics of the interactions between the PROTAC, the target protein, and the E3 ligase, which is crucial for understanding the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips.
-
Purified target protein, E3 ligase complex (e.g., VHL-Elongin B-Elongin C), and PROTAC.
-
Running buffer.
Procedure:
-
Immobilization: Immobilize either the target protein or the E3 ligase complex onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Ternary Complex Formation: To measure the affinity of the second protein to the pre-formed binary complex, inject a constant concentration of the PROTAC mixed with varying concentrations of the second protein over the immobilized first protein.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinities. The cooperativity of ternary complex formation can also be determined from these measurements.
Visualizing the Mechanism of Action and Experimental Design
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: VHL-mediated protein degradation pathway induced by an (S,R,S)-AHPC-Me-based PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potency and Selectivity: The Advantages of (S,R,S)-AHPC-Me in PROTAC Design
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical component of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase ligand. The nature of this linker significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. Among the various linkers and E3 ligase ligands available, (S,R,S)-AHPC-Me, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has emerged as a valuable building block in PROTAC design.[1][2] This guide provides a comparative overview of the advantages of using (S,R,S)-AHPC-Me, supported by a discussion of the benefits of the structural rigidity it imparts.
(S,R,S)-AHPC-Me: A Key VHL Ligand
(S,R,S)-AHPC-Me, also known as VHL ligand 2, is a derivative of the (S,R,S)-AHPC core structure used to recruit the VHL E3 ligase.[1][2] VHL is one of the most widely utilized E3 ligases in PROTAC development due to its broad tissue expression and well-characterized binders.[3] The recruitment of VHL by a PROTAC initiates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5] (S,R,S)-AHPC-Me has been successfully incorporated into several potent PROTAC degraders, such as ARV-771, which targets BET proteins for degradation.[1][2]
The Advantage of Rigidity in PROTAC Linkers
The linker component of a PROTAC is not merely a spacer but an active contributor to the molecule's biological activity.[6] Linkers can be broadly categorized as flexible or rigid. While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, are synthetically accessible and allow for multiple binding orientations, they can also lead to an entropic penalty upon binding and may possess less favorable physicochemical properties.[6][7]
Rigid linkers, such as those incorporating cyclic structures like piperidine or piperazine, offer several advantages that can lead to more potent and selective PROTACs.[7][8] The constrained conformation of (S,R,S)-AHPC-Me contributes to this rigidity.
Key Advantages of Rigid Linkers:
-
Pre-organization for Ternary Complex Formation: Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[6] This reduces the entropic penalty associated with binding, potentially leading to higher degradation efficiency.
-
Improved Selectivity: By limiting the conformational flexibility, rigid linkers can disfavor the formation of off-target ternary complexes, thereby improving the selectivity of the PROTAC.[6]
-
Enhanced Physicochemical and Pharmacokinetic Properties: The incorporation of rigid structural elements can lead to improved metabolic stability, cell permeability, and overall better pharmacokinetic profiles compared to highly flexible linkers.[6][7]
Comparative Performance of PROTAC Linkers
The following table summarizes the general characteristics of flexible versus rigid linkers, which helps to contextualize the advantages of incorporating a constrained moiety like (S,R,S)-AHPC-Me.
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., incorporating (S,R,S)-AHPC-Me) |
| Conformational Flexibility | High | Low |
| Ternary Complex Formation | Can adopt multiple orientations, potentially increasing the chance of a productive complex, but may have a higher entropic penalty.[6] | Pre-organizes the molecule for a favorable binding conformation, reducing the entropic penalty.[6] |
| Selectivity | May be lower due to the ability to form multiple, potentially off-target, complexes. | Can be higher by disfavoring off-target complex formation.[6] |
| Physicochemical Properties | Can contribute to poor properties like high lipophilicity or a large number of rotatable bonds.[6] | Can lead to improved metabolic stability and cell permeability.[7] |
| Synthetic Accessibility | Generally easier to synthesize.[6] | Can be more synthetically challenging.[6] |
Experimental Protocols
The evaluation of PROTAC efficacy typically involves a series of in vitro assays to measure target protein degradation and downstream cellular effects. Below are generalized methodologies for key experiments.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the cytotoxic effect of the PROTAC on cancer cells where the target protein is a driver of proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Visualizing the PROTAC Mechanism and Design Logic
The following diagrams illustrate the fundamental mechanism of PROTAC action and the logical considerations in PROTAC design, emphasizing the role of the linker.
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-Me to recruit the VHL E3 ligase.
Caption: Logical flow for selecting a linker type in PROTAC design.
Caption: A typical experimental workflow for evaluating the efficacy of a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chempep.com [chempep.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
Navigating the Landscape of Targeted Protein Degradation: A Comparative Guide to (S,R,S)-AHPC-Me Dihydrochloride and its Alternatives
For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation (TPD), the choice of an E3 ubiquitin ligase recruiting ligand is a critical determinant of success. This guide provides an objective comparison of (S,R,S)-AHPC-Me dihydrochloride, a widely used von Hippel-Lindau (VHL) E3 ligase ligand, with other prominent alternatives. By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to empower researchers to make informed decisions in the design and execution of their PROTAC (Proteolysis Targeting Chimera) studies.
This compound is a key chemical tool in the development of PROTACs, a class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. As a derivative of the well-characterized VHL ligand, it serves to recruit the VHL E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. While effective, the performance of PROTACs based on this compound is not without limitations. Understanding these limitations in the context of available alternatives is crucial for optimizing PROTAC design and achieving desired therapeutic outcomes.
Performance Comparison of E3 Ligase Ligands in PROTACs
The efficacy of a PROTAC is influenced by numerous factors, including the choice of E3 ligase recruiter. The most extensively studied alternatives to VHL ligands are those that recruit Cereblon (CRBN), another E3 ubiquitin ligase. More recently, ligands for MDM2 and Inhibitor of Apoptosis Proteins (IAPs) have also emerged as viable options.
Quantitative Comparison of BET Protein Degraders
A common approach to compare the performance of different E3 ligase ligands is to construct PROTACs targeting the same protein of interest and evaluate their degradation efficiency. The Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, are frequently used targets for such comparisons.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [1] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [1] |
| dBET1 | CRBN | BETs | various | ~500-fold weaker than ARV-771 in c-MYC suppression | Not Reported | [2] |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions.
Key Limitations and Considerations of this compound and Alternatives
The choice between this compound and other E3 ligase ligands involves a trade-off between several factors:
-
The "Hook Effect": A phenomenon observed with many PROTACs where the degradation efficiency decreases at very high concentrations. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. While this can occur with both VHL and CRBN-based PROTACs, the optimal concentration range for degradation may differ.[3][4]
-
Tissue and Cellular Expression of E3 Ligases: The abundance of the E3 ligase in specific tissues and cell types can significantly impact PROTAC efficacy. VHL and CRBN have broad but not identical expression patterns. For instance, VHL expression can be downregulated in hypoxic tumors, potentially limiting the effectiveness of VHL-based PROTACs in such environments.[5]
-
Subcellular Localization: The localization of the E3 ligase within the cell can influence its accessibility to the target protein. CRBN is predominantly nuclear, while VHL is found in both the cytoplasm and the nucleus.[5] This can be a critical consideration when targeting proteins that reside in specific cellular compartments.
-
Off-Target Effects: Unintended degradation of proteins other than the target can lead to toxicity. The off-target profiles of VHL and CRBN-based PROTACs can differ. For example, some CRBN-based PROTACs have been reported to degrade certain zinc-finger transcription factors.[5]
-
Physicochemical Properties: VHL ligands are generally larger and more peptide-like compared to the smaller, more drug-like CRBN ligands derived from thalidomide and its analogs. This can affect the overall properties of the PROTAC, such as cell permeability and oral bioavailability.[6]
Experimental Protocols
Accurate and reproducible data are the cornerstone of any comparative study. Below are detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Cellular Protein Degradation Assay (Western Blotting)
Objective: To quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Global Proteomics for Off-Target Analysis (Mass Spectrometry)
Objective: To identify unintended protein degradation events across the proteome.
Materials:
-
Cell line of interest
-
PROTAC of interest and a negative control (e.g., an inactive stereoisomer)
-
Lysis buffer for proteomics
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at its effective concentration and a vehicle control for a specified time.
-
Cell Lysis and Protein Digestion: Lyse the cells, and reduce, alkylate, and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using LC-MS/MS.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets that require further validation.[7]
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamics of the interactions between the PROTAC, the target protein, and the E3 ligase.
Materials:
-
Purified target protein
-
Purified E3 ligase (or its substrate-binding domain)
-
PROTAC of interest
-
ITC instrument
-
Matched buffer for all components
Procedure:
-
Sample Preparation: Prepare solutions of the proteins and the PROTAC in the same, precisely matched buffer.
-
Binary Interactions:
-
Titrate the PROTAC into the target protein to determine their binding affinity.
-
Titrate the PROTAC into the E3 ligase to determine their binding affinity.
-
-
Ternary Complex Formation:
-
Titrate the target protein into a solution of the E3 ligase pre-incubated with the PROTAC.
-
Alternatively, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
-
Data Analysis: Analyze the titration data to determine the thermodynamic parameters of binding. This can reveal cooperative or antagonistic effects in ternary complex formation.[8]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of a VHL-based PROTAC utilizing (S,R,S)-AHPC-Me.
Caption: A typical experimental workflow for the development and evaluation of PROTACs.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ternary Complex Formation [promega.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Cross-Reactivity of PROTACs Synthesized with (S,R,S)-AHPC-Me
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The selectivity of these heterobifunctional molecules is paramount to their safety and efficacy. This guide provides a comprehensive comparison of the cross-reactivity of PROTACs synthesized with the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC-Me against other alternatives, supported by experimental data and detailed methodologies.
Understanding PROTAC Selectivity: Beyond the Ligand
The cross-reactivity, or off-target effects, of a PROTAC is not solely determined by the E3 ligase ligand. It is a complex interplay of three key components:
-
The Warhead: The ligand that binds to the protein of interest (POI). The intrinsic selectivity of the warhead for its target is a primary determinant of the PROTAC's overall selectivity.
-
The Linker: The chemical moiety that connects the warhead and the E3 ligase ligand. The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
-
The E3 Ligase Ligand: The molecule that recruits the E3 ubiquitin ligase. While different ligands for the same E3 ligase can influence the efficiency and selectivity of degradation, the overall selectivity profile is often dominated by the warhead and the cooperativity of the ternary complex.
(S,R,S)-AHPC-Me is a derivative of the well-characterized VHL ligand VH032 and is utilized in the synthesis of prominent PROTACs such as ARV-771, a potent BET protein degrader.[1][2] VHL is one of the most widely used E3 ligases in PROTAC design due to its ubiquitous expression and well-understood biology.[3]
Comparative Analysis of VHL-based PROTAC Performance
While direct head-to-head quantitative proteomic studies comparing (S,R,S)-AHPC-Me with other VHL ligands in an otherwise identical PROTAC are not extensively available in the public domain, the principles of selectivity can be illustrated by comparing PROTACs with different E3 ligase recruiters or those targeting different protein families.
The choice between VHL and Cereblon (CRBN), the two most utilized E3 ligases, often depends on the target protein and desired tissue distribution. VHL ligands, like (S,R,S)-AHPC-Me, are known to form stable ternary complexes and can offer superior selectivity for certain substrates.[] Conversely, CRBN-based PROTACs may exhibit different off-target profiles.
Table 1: Illustrative Comparison of PROTAC Performance Metrics
| Feature | PROTAC with (S,R,S)-AHPC-Me (e.g., ARV-771) | Alternative VHL-based PROTAC | CRBN-based PROTAC | Key Considerations |
| Target(s) | BET Proteins (BRD2, BRD3, BRD4)[2] | Varies depending on the warhead | Varies depending on the warhead | Selectivity is highly dependent on the warhead. |
| On-Target Potency (DC50) | Sub-nanomolar in certain cell lines[2] | Varies | Varies | Lower DC50 indicates higher potency. |
| Known Off-Targets | Dependent on the warhead's promiscuity | Dependent on the warhead's promiscuity | Potential for off-target degradation of neosubstrates like Ikaros and Aiolos. | Proteomics is essential for comprehensive off-target identification. |
| Ternary Complex Stability | Generally forms stable complexes | Varies with linker and warhead | Can form stable complexes | Stability influences degradation efficiency. |
| Cellular Permeability | Generally lower due to higher molecular weight and polarity | Varies | Often higher due to smaller, more drug-like ligands | A critical parameter for in vivo efficacy. |
This table is a generalized representation. Actual performance varies significantly based on the specific PROTAC design and experimental conditions.
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach is essential for rigorously evaluating the cross-reactivity of PROTACs.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based quantitative proteomics is the gold standard for identifying the on- and off-target effects of a PROTAC across the entire proteome.
Experimental Workflow:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with the PROTAC of interest at various concentrations and time points. Include vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate and analyze the labeled peptides using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw MS data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
Caption: Workflow for quantitative proteomics-based off-target analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of the PROTAC to its on-target and potential off-target proteins in a cellular context.
Experimental Workflow:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the protein of interest remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the PROTAC indicates direct binding.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Signaling Pathway Analysis
Understanding the downstream consequences of on- and off-target degradation is crucial. The degradation of a target protein can perturb multiple signaling pathways.
Caption: PROTAC-mediated degradation and its impact on downstream signaling.
Conclusion
The cross-reactivity of PROTACs synthesized with (S,R,S)-AHPC-Me is a multifactorial characteristic that extends beyond the choice of the VHL ligand. While (S,R,S)-AHPC-Me is a well-validated and effective recruiter of the VHL E3 ligase, the ultimate selectivity of the resulting PROTAC is dictated by the interplay between the warhead, linker, and the induced ternary complex. Rigorous experimental evaluation using techniques such as quantitative proteomics and CETSA is imperative to fully characterize the on- and off-target effects of any new PROTAC molecule. As the field progresses, the development of more selective warheads and a deeper understanding of the principles governing ternary complex formation will be key to designing safer and more effective protein degraders.
References
Evaluating the Therapeutic Potential of (S,R,S)-AHPC-Me Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate pathogenic proteins rather than merely inhibiting them. At the heart of many potent PROTACs lies the recruitment of an E3 ubiquitin ligase. This guide provides a comprehensive evaluation of the therapeutic potential of degraders based on (S,R,S)-AHPC-Me, a widely used ligand for the von Hippel-Lindau (VHL) E3 ligase. Through a comparative analysis with alternative degrader technologies, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation therapeutics.
Introduction to (S,R,S)-AHPC-Me Based Degraders
(S,R,S)-AHPC-Me is a high-affinity ligand for the VHL E3 ubiquitin ligase, a key component of the cellular protein degradation machinery.[1][][3][4] By incorporating (S,R,S)-AHPC-Me into a heterobifunctional PROTAC molecule, researchers can effectively hijack the VHL ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI). This approach has shown immense promise in targeting proteins previously considered "undruggable." A notable example of a PROTAC utilizing this VHL ligand is ARV-771, which targets the Bromodomain and Extra-Terminal (BET) family of proteins for degradation.[1][][3]
Comparative Performance Analysis
The efficacy of a PROTAC is determined by its ability to induce potent and selective degradation of the target protein. This section provides a quantitative comparison of (S,R,S)-AHPC-Me based degraders against other prominent PROTACs, primarily focusing on the well-studied BET proteins and the critical cancer target, MDM2.
BET Protein Degraders
The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating gene expression and are implicated in various cancers. The table below compares the degradation and anti-proliferative activities of the (S,R,S)-AHPC-Me based degrader ARV-771 with other BET-targeting PROTACs that utilize either VHL or Cereblon (CRBN) as the E3 ligase recruiter.
| Degrader | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| ARV-771 | VHL ((S,R,S)-AHPC-Me based) | BRD2/3/4 | 22Rv1 (Prostate Cancer) | < 5 | >90 | ~10 | [5][6] |
| MZ1 | VHL | BRD4 (preferential) | HeLa (Cervical Cancer) | ~13 | >95 | - | [7][8] |
| dBET1 | CRBN | BRD2/3/4 | MV4;11 (Leukemia) | ~1.8 | >98 | ~3 | [9] |
| ARV-825 | CRBN | BRD2/3/4 | 22Rv1 (Prostate Cancer) | < 1 | >90 | ~4 | [8] |
Binding Affinities of BET Degraders and their Components
| Molecule | Binding Partner | Binding Affinity (Kd, nM) | Reference(s) |
| ARV-771 | BRD2(1)/BRD2(2) | 34 / 4.7 | [10] |
| BRD3(1)/BRD3(2) | 8.3 / 7.6 | [10] | |
| BRD4(1)/BRD4(2) | 9.6 / 7.6 | [10] | |
| MZ1 | BRD4 (BD2) | 15 | [7] |
| VHL | 66 | [7] | |
| dBET1 | BRD4 (BD1/BD2) | 91 / 53 | [9] |
| CRBN | 1700 | [9] |
MDM2 Degraders vs. Inhibitors
Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor.[4][8][11] While small molecule inhibitors that block the MDM2-p53 interaction have shown clinical potential, they can lead to a compensatory upregulation of MDM2 protein levels, limiting their efficacy.[10][11][12][13] MDM2 degraders offer a potential solution by eliminating the MDM2 protein altogether. The following table compares the performance of an MDM2 degrader with a traditional MDM2 inhibitor.
| Compound | Modality | Target | Cell Line | DC50 (nM) | IC50 (nM) | Key Findings | Reference(s) |
| MD-224 (CRBN-based) | Degrader | MDM2 | RS4;11 (Leukemia) | < 1 | 1.5 | Induces rapid and sustained MDM2 degradation, leading to robust p53 activation and apoptosis. | [14][15][16] |
| MI-1061 | Inhibitor | MDM2-p53 Interaction | RS4;11 (Leukemia) | N/A | ~50 | Increases p53 levels but also leads to an increase in MDM2 protein. | [][15][16] |
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust and well-defined experimental methodologies. This section provides detailed protocols for key assays used to characterize (S,R,S)-AHPC-Me based degraders.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound (e.g., ARV-771) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time period (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[17][18][19][20][21]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][22][23][24]
Materials:
-
Cells expressing the target protein and the E3 ligase (e.g., VHL)
-
PROTAC compound and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-target protein)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Reagents for Western blotting
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein. Treat cells with the PROTAC or vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody (e.g., anti-VHL) or control IgG overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. The presence of the target protein in the VHL immunoprecipitate (and vice-versa) in the presence of the PROTAC demonstrates the formation of the ternary complex.[12]
In-Cell Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the PROTAC to its target or the E3 ligase within living cells.
Materials:
-
Cells engineered to express a NanoLuc® luciferase-tagged target protein or E3 ligase (e.g., VHL-NanoLuc®)
-
Fluorescent tracer that binds to the tagged protein
-
PROTAC compound
-
Assay plates and plate reader capable of measuring BRET signals
Procedure:
-
Cell Plating: Plate the engineered cells in assay plates.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader. The PROTAC will compete with the tracer for binding to the tagged protein, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value for target engagement.
Visualizing the Mechanisms
Understanding the underlying biological pathways is crucial for the rational design and optimization of degraders. The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms of action.
Caption: Mechanism of action for (S,R,S)-AHPC-Me based PROTACs.
Caption: MDM2-p53 signaling and the impact of a VHL-based MDM2 degrader.
Caption: A typical experimental workflow for evaluating PROTAC degraders.
Conclusion
(S,R,S)-AHPC-Me based degraders represent a powerful and versatile tool in the development of novel therapeutics. As demonstrated by the potent activity of BET degraders like ARV-771, the recruitment of the VHL E3 ligase can lead to efficient and sustained degradation of target proteins. When compared to traditional inhibitors, particularly in the context of targets like MDM2, the degradation approach offers distinct advantages by overcoming mechanisms of resistance such as target protein upregulation. The choice between VHL and other E3 ligases like CRBN will ultimately depend on the specific target, desired selectivity, and the cellular context. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and comparison of these promising therapeutic agents. As our understanding of the intricate mechanisms of PROTACs continues to grow, (S,R,S)-AHPC-Me and other VHL-recruiting ligands will undoubtedly play a pivotal role in the future of targeted protein degradation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kisacoresearch.com [kisacoresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2-p53 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 16. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 17. biorxiv.org [biorxiv.org]
- 18. arxiv.org [arxiv.org]
- 19. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (S,R,S)-AHPC-Me Dihydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-Me dihydrochloride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent compound that requires careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent safety protocols are necessary to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Fully-buttoned lab coat (Nomex® preferred), long pants, and closed-toe shoes | N95 or higher-rated respirator within a certified chemical fume hood |
| General laboratory handling | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat, long pants, and closed-toe shoes | Not generally required if handled in a well-ventilated area or fume hood |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or suit over a lab coat | Air-purifying respirator (APR) with appropriate cartridges |
| Waste disposal | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat, long pants, and closed-toe shoes | Not generally required if waste is properly contained |
Note: Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's chemical hygiene plan for detailed PPE requirements.
Experimental Protocols: Safe Handling and Operational Plan
1. Engineering Controls and Preparation:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary materials and equipment before handling the compound to minimize time spent in the handling area.
2. Weighing and Solution Preparation:
-
When weighing the solid compound, use a balance inside a fume hood or a containment enclosure.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Add the solvent to the solid slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the container is securely capped.
3. General Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid skin contact and inhalation of the powder or solution.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable materials contaminated with this compound, such as weighing paper, gloves, and paper towels, in a dedicated, labeled hazardous waste container. This container should be a sealable plastic bag or a drum with a secure lid.
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container labeled as hazardous chemical waste.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area. If the substance is volatile, increase ventilation by opening the fume hood sash.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a chemical spill kit to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Spill: Carefully collect the absorbed material or contaminated paper towels and place them in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and then decontaminate with an appropriate solvent. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
